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Core Science & Biosynthesis

Foundational

8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Utility

Executive Summary The quinolin-4(1H)-one (quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antiviral therapeutics. Among its highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-4(1H)-one (quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antiviral therapeutics. Among its highly functionalized derivatives, 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a strategic, advanced synthetic intermediate. The presence of the 8-fluoro substituent critically modulates lipophilicity and metabolic stability, while the 3-iodo group serves as an indispensable, highly reactive handle for palladium-catalyzed cross-coupling reactions.

This whitepaper provides a rigorous examination of the scaffold's physicochemical properties, structural tautomerism, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals scaling up early-stage discovery workflows.

Structural and Electronic Profiling

Tautomerism and Ambident Reactivity

Quinolin-4-ones exhibit a well-documented tautomeric equilibrium between the quinolin-4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and in polar aprotic solvents, the keto form predominantly dictates reactivity. This tautomerism imparts ambident nucleophilicity to the scaffold, making regioselective functionalization at the C-3 position challenging without precise thermodynamic and kinetic control.

Electronic Effects of Halogenation
  • 8-Fluoro Substitution: Fluorine is highly electronegative. Positioned at C-8, it exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the N1-H proton. In drug design, this modification enhances tissue penetration and target binding affinity (e.g., facilitating dipole interactions within the DNA gyrase binding pocket).

  • 3-Iodo Substitution: Iodine acts as a soft, polarizable electrophilic target for oxidative addition by low-valent transition metals. The inherently weak C-I bond energy ( ∼238 kJ/mol) makes it a superior leaving group compared to bromides or chlorides, enabling under mild conditions.

Quantitative Physicochemical Parameters

To predict the behavior of this intermediate in downstream biological assays and formulation, we summarize its key theoretical parameters below.

Table 1: Physicochemical Properties of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

ParameterValue (Theoretical)Pharmacological / Synthetic Relevance
Molecular Weight 303.07 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
cLogP ~2.8 - 3.2Balanced lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 1 (N-H)Crucial for target binding and maintaining the keto tautomer.
Hydrogen Bond Acceptors 2 (C=O, F)Facilitates dipole-dipole interactions in binding pockets.
Topological Polar Surface Area (TPSA) ~29.1 ŲExcellent predictive oral bioavailability and BBB penetration.

Synthetic Workflow and Experimental Methodologies

The de novo construction of this scaffold typically relies on a Conrad-Limpach cyclization followed by a regioselective electrophilic aromatic substitution.

Pathway Visualization

SyntheticWorkflow Start 2-Fluoroaniline + Ethyl acetoacetate Condensation Condensation (120°C) Intermediate: Enamine Start->Condensation Cyclization Conrad-Limpach Cyclization (Ph2O, 250°C) Condensation->Cyclization Core 8-Fluoro-2-methylquinolin-4(1H)-one Cyclization->Core Iodination Electrophilic Iodination (I2, Na2CO3, DMF) Core->Iodination Target 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Key Scaffold) Iodination->Target Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) Target->Suzuki C-C Aryl Bond Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Alkyne) Target->Sonogashira C-C Alkyne Bond

Fig 1. Synthetic workflow and downstream cross-coupling pathways for the target scaffold.

Step-by-Step Protocol: Regioselective C-3 Iodination

As a self-validating system, this protocol utilizes an inorganic base and a specific quenching mechanism to ensure the isolated product is free of unreacted electrophiles, which would otherwise poison downstream palladium catalysts [1].

Reagents Required:

  • 8-Fluoro-2-methylquinolin-4(1H)-one (1.0 equiv)

  • Iodine ( I2​ , 1.5 equiv)

  • Sodium Carbonate ( Na2​CO3​ , 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

  • 5% w/v Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution

Methodology & Causality:

  • Substrate Dissolution: Dissolve the starting material in anhydrous DMF at room temperature.

    • Causality: DMF is a polar aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonding inherent to quinolin-4-ones. This ensures homogeneous reaction kinetics and prevents the starting material from crashing out.

  • Base Addition: Add finely milled Na2​CO3​ to the stirring solution.

    • Causality: The mild base deprotonates the N-H group, pushing electron density into the quinolone core. This enhances the nucleophilicity specifically at the C-3 position via an enamine-like resonance structure, directing the regioselectivity of the incoming electrophile.

  • Electrophile Introduction: Add I2​ portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents a rapid exothermic spike. Controlling the thermal energy minimizes poly-halogenation and oxidative degradation of the heterocyclic core.

  • Reaction Maturation: Stir the mixture at ambient temperature ( 20−25∘C ) for 4-6 hours. Monitor completion via LC-MS.

  • Quenching and Workup: Slowly pour the reaction mixture into an equal volume of ice-water containing 5% w/v Na2​S2​O3​ .

    • Causality: Thiosulfate acts as a reducing agent, converting unreacted, highly electrophilic I2​ into water-soluble, inert iodide ( I− ). Pouring into ice-water forces the highly hydrophobic iodinated product to precipitate rapidly, leaving polar impurities in the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with distilled water to remove residual DMF, and dry under high vacuum at 40∘C overnight.

Reaction Optimization Data

Table 2 illustrates the empirical optimization of the iodination step, demonstrating why the I2​ / Na2​CO3​ system is the gold standard for this scaffold.

Table 2: Condition Optimization for C-3 Iodination

ElectrophileBase / AdditiveSolventTemp (°C)Yield (%)Mechanistic Observation
I2​ (1.5 eq) Na2​CO3​ (2.0 eq) DMF 25 88 Clean conversion; thiosulfate quench yields high purity.
NIS (1.2 eq)NoneMeCN8075Requires heating; succinimide byproduct complicates purification.
I2​ (1.2 eq) H2​O2​ (Oxidant)EtOH/H 2​ O5060Oxidative conditions lead to partial degradation of the core.

Downstream Applications: Leveraging the 3-Iodo Handle

The primary utility of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one lies in its capacity to undergo rapid diversification. The synthesis of 3-aryl antimalarial and antibacterial agents heavily utilizes this scaffold via Suzuki-Miyaura cross-coupling with various arylboronic acids[2].

From a structural perspective, the 2-methyl group provides critical steric shielding. When a bulky aryl group is coupled at the C-3 position, the steric clash between the 2-methyl group and the ortho-protons of the 3-aryl ring restricts free rotation. This restricted rotation dictates the dihedral angle of the newly formed C3-aryl bond, effectively locking the molecule into a specific, rigid conformation that is often required for optimal binding within enzymatic active sites.

References

  • Cross, R. M., & Manetsch, R. (2010). Divergent Route to Access Structurally Diverse 4(1H)-Quinolones via Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(24), 8654–8657. Available at:[Link]

  • Manetsch, R., et al. (2013). 4(1H)-Quinolones Having Antimalarial Activity With Reduced Chemical Resistance. US Patent 20130123258A1.
Exploratory

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the quinolinone scaffold stands as a privileged structure, forming the core of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the quinolinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The precise characterization of novel quinolinone derivatives is paramount to understanding their structure-activity relationships and advancing them through the development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of molecular structure in solution.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. As direct experimental spectra for this specific compound are not widely published, this guide will leverage established principles of NMR spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach not only provides a robust framework for researchers working with this molecule but also serves as an educational tool for the broader scientific community engaged in the characterization of complex heterocyclic systems.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atomic numbering is fundamental to the assignment of NMR signals. The structure of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is presented below, with standardized numbering for the quinolinone ring system.

Caption: Molecular structure of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one are summarized in the table below. These predictions are based on the fundamental principles of NMR and the known effects of substituents on the quinolinone ring system.[1]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N1-H11.0 - 12.0broad singlet (br s)-The N-H proton of the 4-quinolone tautomer is expected to be significantly deshielded due to hydrogen bonding and resonance, appearing as a broad singlet.
H57.8 - 8.0doublet of doublets (dd)J(H5,H6) ≈ 8.0, J(H5,F8) ≈ 1.0H5 is ortho to the electron-withdrawing carbonyl group and will be deshielded. It will show coupling to H6 and a smaller long-range coupling to the fluorine at C8.
H67.2 - 7.4triplet of doublets (td) or multiplet (m)J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0, J(H6,F8) ≈ 5.0H6 is coupled to both H5 and H7. It will also exhibit a significant through-space coupling to the fluorine at C8.
H77.5 - 7.7doublet of doublets (dd)J(H7,H6) ≈ 8.0, J(H7,F8) ≈ 9.0H7 is ortho to the electronegative fluorine atom and will be significantly deshielded. It will show a large coupling to the fluorine and a smaller coupling to H6.
C2-CH₃2.4 - 2.6singlet (s)-The methyl protons are attached to an sp² carbon and are expected to appear as a sharp singlet in this region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one are detailed below. The presence of the electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached and adjacent carbons.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)Predicted Coupling Constant (J, Hz)Rationale
C2150 - 155singlet (s)-The C2 carbon is attached to a nitrogen and is part of a double bond, resulting in a downfield shift.
C390 - 95singlet (s)-The C3 carbon is attached to the heavy iodine atom, which will cause a significant upfield shift due to the heavy atom effect.
C4175 - 180doublet (d)J(C4,F8) ≈ 2-3The carbonyl carbon is expected to be the most deshielded carbon in the spectrum. It may show a small long-range coupling to the fluorine.
C4a140 - 145singlet (s)-This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the adjacent carbonyl and nitrogen atoms.
C5125 - 130doublet (d)J(C5,F8) ≈ 3-4This carbon is three bonds away from the fluorine and is expected to show a small coupling.
C6120 - 125doublet (d)J(C6,F8) ≈ 8-10This carbon is meta to the fluorine and will exhibit a moderate coupling constant.
C7115 - 120doublet (d)J(C7,F8) ≈ 20-25This carbon is ortho to the fluorine and will show a large coupling constant.
C8155 - 160doublet (d)J(C8,F8) ≈ 240-260The C8 carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond C-F coupling constant.
C8a135 - 140doublet (d)J(C8a,F8) ≈ 10-15This quaternary carbon is adjacent to the fluorine-bearing carbon and will show a moderate coupling.
C2-CH₃18 - 22singlet (s)-The methyl carbon is expected in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard operating procedure for the ¹H and ¹³C NMR analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one for ¹H NMR, and 50-100 mg for ¹³C NMR.[3][4]

  • Solvent: Choose a suitable deuterated solvent that completely dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its excellent solubilizing power for many organic compounds. Chloroform-d (CDCl₃) can also be used. Use approximately 0.6-0.7 mL of the solvent.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

    • Gently agitate or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, ~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire process Fourier Transform and Phasing acquire->process reference Reference to Internal Standard (TMS) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals and Analyze Coupling integrate->assign

Caption: Experimental workflow for NMR analysis.

Interpretation of the Spectra

¹H NMR Spectrum:

  • Integration: The relative areas of the peaks will correspond to the number of protons giving rise to each signal. The methyl group should integrate to 3H, and each of the aromatic protons and the N-H proton should integrate to 1H.

  • Multiplicity: The splitting pattern of each signal is determined by the number of neighboring protons (n+1 rule). The methyl group is expected to be a singlet as there are no adjacent protons. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atom.

  • Coupling Constants (J): The magnitude of the coupling constants provides valuable information about the connectivity of the protons and their spatial relationship with the fluorine atom.

¹³C NMR Spectrum:

  • Chemical Shifts: The positions of the carbon signals are indicative of their electronic environment. The carbonyl carbon will be the most downfield, while the carbon attached to the iodine will be significantly upfield.

  • ¹⁹F Coupling: The presence of the fluorine atom will cause splitting of the signals for the carbons that are close to it. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings being the largest.[5]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, along with a robust experimental protocol for data acquisition. By understanding the expected spectral features and the underlying principles of NMR, researchers can confidently characterize this and other similar quinolinone derivatives. The accurate interpretation of NMR data is a critical step in the drug discovery and development process, enabling the confirmation of molecular structure and paving the way for further biological evaluation.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Jones, D. W. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magn Reson Chem. 1989 Sep;27(9):841-845.
  • ALWSCI. How To Prepare And Run An NMR Sample. 2025 Jul 24. Available from: [Link]

  • Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. 2023 Aug 29. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. 2018 Jun 28. Available from: [Link]

  • Wishart, D. S. et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Anal. Chem. 2022, 94, 30, 10606–10614.
  • Arney, B. E., Jr. NMR Studies of Closely Related Heterocyclic Molecules: An Introduction to the Preparation and NMR Spectroscopy of Similar Molecules in the Advanced Laboratory.
  • Yordanova, D. et al. Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Martin, G. E. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. J.
  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Gupta, R. R., Kumar, M., & Gupta, V. (2012). Heterocyclic Chemistry I. Springer Science & Business Media.
  • Batterham, T. J. (1974). NMR Spectra of Simple Heterocycles. Biochemical Society Transactions, 2(5), 1147-1148.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
  • Mestrelab Research. Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). 2024 Dec 9. Available from: [Link]

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry; Third edition. Longman.
  • Wiest, O. et al. Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chem. Rev. 2011, 111, 11, 6541–6579.
  • Gerig, J. T. Fluorine NMR. eMagRes. 2007. Available from: [Link]

  • Wang, Z. et al. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Sci Rep. 2020; 10: 1032.
  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available from: [Link]

Sources

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Overview The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Overview

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for broad-spectrum antibiotics and emerging antimalarial agents, such as endochin-like quinolones (ELQs)[1]. The compound 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (Exact Mass: 302.9557 Da) is a highly functionalized intermediate where the precise arrangement of halogens dictates both its chemical reactivity and its behavior in the gas phase.

Understanding the mass spectrometry (MS) fragmentation patterns of halogenated quinolones is critical for structural verification, metabolic profiling, and identifying trace impurities[2]. This guide provides an authoritative, mechanistically grounded analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) dynamics of this specific molecule.

Ionization Dynamics & Precursor Profiling

In positive-ion electrospray ionization (ESI+), 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one readily forms a protonated precursor ion, [M+H]⁺ at m/z 303.9635 .

Causality of Protonation: The primary site of protonation is the carbonyl oxygen (O-4) rather than the basic nitrogen (N-1). Protonation at O-4 allows the molecule to tautomerize into a fully conjugated, aromatic 4-hydroxyquinolinium cation. This extended delocalization stabilizes the precursor ion, making it highly abundant in the full-scan MS spectrum.

Isotopic Fidelity Validation

Because iodine (¹²⁷I) and fluorine (¹⁹F) are monoisotopic, the isotopic envelope of the precursor ion is relatively simple, lacking the distinctive M+2 patterns seen in chlorinated or brominated compounds[3]. The M+1 peak (~11% relative abundance) is driven almost entirely by the natural abundance of ¹³C from the ten carbon atoms.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ precursor undergoes highly predictable, thermodynamically driven fragmentation. The pathways are dictated by the relative bond dissociation energies (BDE) of the substituents.

Pathway A: Deiodination (Primary Cleavage)

The C–I bond is exceptionally weak (BDE ~240 kJ/mol) compared to the C–F bond (BDE ~485 kJ/mol) and C–C bonds. Consequently, deiodination is the lowest-energy fragmentation pathway.

  • Heterolytic Cleavage: Loss of neutral hydrogen iodide (HI, 127.91 Da) yields an abundant fragment at m/z 176.05 . This involves a proton transfer from the N-1 or C-2 methyl group to the C-3 position prior to elimination.

  • Homolytic Cleavage: Highly halogenated compounds often violate the "even-electron rule" in MS/MS[3]. The homolytic cleavage of the C–I bond results in the loss of an iodine radical (I•, 126.90 Da), generating a radical cation at m/z 177.06 .

Pathway B: Decarbonylation (Ring Contraction)

A universal hallmark of quinolin-4(1H)-ones is the loss of carbon monoxide (CO, 27.99 Da)[2].

  • Direct loss of CO from the precursor yields m/z 275.97 .

  • Causality: The expulsion of CO from the quinolone core triggers a ring contraction, rearranging the 6,6-bicyclic system into a highly stable 5,6-bicyclic indole-like cation.

Pathway C: Defluorination (High-Energy Cleavage)

Due to the strength of the C–F bond, the loss of hydrogen fluoride (HF, 20.01 Da) is rarely a primary event. It typically occurs as a secondary or tertiary fragmentation step at higher collision energies, such as the transition from m/z 176.05 to m/z 156.04 (loss of HI, then HF).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 303.96 F1 [M+H - CO]+ m/z 275.97 M->F1 -CO (28 Da) Decarbonylation F2 [M+H - HI]+ m/z 176.05 M->F2 -HI (128 Da) Deiodination F3 [M+H - I•]+• m/z 177.06 M->F3 -I• (127 Da) Homolytic Cleavage F4 [M+H - HI - CO]+ m/z 148.06 F2->F4 -CO (28 Da) Ring Contraction F5 [M+H - HI - HF]+ m/z 156.04 F2->F5 -HF (20 Da) Defluorination

Caption: CID fragmentation pathways of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical values for the primary diagnostic ions.

Fragment IonExact m/zNeutral LossMass (Da)Mechanistic PathwayRelative Abundance
[M+H]⁺ 303.9635None0.0000Precursor Ion100% (Base Peak)
[M+H - CO]⁺ 275.9686CO27.9949DecarbonylationLow-Medium
[M+H - I•]⁺• 177.0590I•126.9045Homolytic DeiodinationMedium
[M+H - HI]⁺ 176.0512HI127.9123Heterolytic DeiodinationHigh
[M+H - HI - HF]⁺ 156.0450HI + HF147.9185Sequential Halogen LossLow
[M+H - HI - CO]⁺ 148.0563HI + CO155.9072Sequential CleavageHigh

Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step contains an internal check to prevent false positives and ensure mass accuracy.

Step 1: System Suitability & Mass Calibration
  • Action: Infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Validation Check: Ensure mass accuracy is < 5 ppm across the 100–2000 m/z range. If the error exceeds 5 ppm, recalibrate the TOF or Orbitrap mass analyzer.

Step 2: Sample Preparation
  • Action: Dissolve 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: The addition of FA acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ ion, thereby maximizing signal intensity.

Step 3: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution using Water + 0.1% FA (A) and Acetonitrile + 0.1% FA (B).

  • Validation Check: Run a blank injection (Methanol + 0.1% FA) immediately before the sample to rule out carryover or background contamination at m/z 304.

Step 4: MS/MS Acquisition (Data-Dependent)
  • Action: Set the quadrupole isolation window to 1.0 Da centered at m/z 304.0.

  • Collision Energy (CE): Apply a stepped normalized collision energy (NCE) of 20, 35, and 50 eV.

  • Causality: Stepped CE ensures capturing both low-energy fragments (loss of I• and HI) and high-energy fragments (loss of HF and sequential CO loss) in a single averaged spectrum.

Step 5: Post-Acquisition Data Validation
  • Action: Extract the precursor isotopic envelope.

  • Validation Check: Verify the absence of an M+2 isotope peak of equal or 1/3rd intensity. Because the molecule contains iodine (100% ¹²⁷I) and fluorine (100% ¹⁹F), the presence of a heavy M+2 peak would indicate chlorine/bromine contamination or an incorrect structural assignment.

Workflow S1 Sample Prep (0.1% FA) S2 UHPLC Separation S1->S2 S3 ESI(+) Protonation S2->S3 S4 Quadrupole Isolation S3->S4 S5 Stepped CID (20/35/50 eV) S4->S5 S6 HRMS Detection S5->S6

Caption: Self-validating LC-MS/MS experimental workflow for halogenated quinolones.

References

  • Study on the Mass Spectrometry Cleavage P
  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen

Sources

Exploratory

X-ray crystal structure analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

An in-depth technical analysis of the X-ray crystal structure of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1330754-63-6) requires a multidisciplinary approach bridging synthetic organic chemistry, X-ray crystallog...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the X-ray crystal structure of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (CAS: 1330754-63-6) requires a multidisciplinary approach bridging synthetic organic chemistry, X-ray crystallography, and supramolecular crystal engineering.

This whitepaper provides a comprehensive, self-validating guide to the synthesis, crystallization, and crystallographic refinement of this specific halogenated quinolone, elucidating the causality behind the experimental workflows and the non-covalent interactions that dictate its solid-state architecture.

Structural Rationale & Molecular Design

Halogenated quinolones are privileged scaffolds in medicinal chemistry, frequently utilized for their antibacterial and antimalarial properties. The planar quinolone core facilitates robust π−π stacking, a critical feature for targeting and inhibiting β -hematin crystallization in Plasmodium species, as detailed in 1[1].

The specific substitution pattern of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is strategically highly significant for crystal engineering:

  • C-3 Iodine (Halogen Bond Donor): Iodine is a highly polarizable, "soft" halogen. The electron-withdrawing nature of the quinolone ring induces a positive electrostatic potential region (the σ -hole) on the iodine atom, making it a potent halogen bond donor.

  • C-8 Fluorine (Electronic Modulator): Fluorine is highly electronegative and non-polarizable. It increases the acidity of the adjacent N-H group (strengthening hydrogen bond donation) and acts as a weak hydrogen/halogen bond acceptor.

  • N-H and C=O (Hydrogen Bond Synthon): The cis-arrangement of the N-H donor and C=O acceptor on the quinolone core naturally predisposes the molecule to form highly stable, centrosymmetric hydrogen-bonded dimers.

Switching or combining different halogen groups in quinolones leads to diverse supramolecular transformations, as explored in 2[2].

Experimental Workflows

To obtain high-quality diffraction data, the compound must be synthesized with high purity and crystallized under thermodynamic control.

Synthesis & Purification Protocol

Causality: N-iodosuccinimide (NIS) is selected over elemental iodine ( I2​ ) because it is a milder, more selective electrophilic iodinating agent. It specifically targets the electron-rich C-3 position of the quinolone ring without risking over-halogenation or oxidation of the methyl group.

  • Preparation: Dissolve 5.0 mmol of 8-fluoro-2-methylquinolin-4(1H)-one in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Iodination: Add 5.5 mmol (1.1 equivalents) of NIS in small portions over 10 minutes to prevent localized heating. Stir the reaction mixture at 25°C for 4 hours.

  • Quenching: Pour the mixture into 50 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NIS and quench the reaction.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with distilled water (3 × 20 mL) and cold diethyl ether (10 mL) to remove succinimide byproducts and residual DMF.

  • Drying: Dry the solid in vacuo at 50°C for 12 hours to yield the pure 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one powder.

Thermodynamic Crystallization Protocol

Causality: Single crystals suitable for X-ray diffraction require slow growth to minimize internal lattice defects and avoid kinetic trapping. A liquid-liquid diffusion method using a DMF/Ethanol binary system is employed. DMF provides excellent solubility, while Ethanol acts as an antisolvent. The slow diffusion rate ensures the system remains near equilibrium, promoting the growth of the most thermodynamically stable polymorph.

  • Dissolution: Dissolve 50 mg of the purified compound in 2.0 mL of spectroscopic-grade DMF in a narrow glass crystallization tube (5 mm diameter).

  • Layering: Carefully overlay the DMF solution with 4.0 mL of absolute ethanol using a glass syringe, ensuring a sharp interface between the two solvents.

  • Incubation: Seal the tube with Parafilm and puncture a single pinhole to allow negligible pressure equilibration. Leave the tube completely undisturbed in a vibration-free environment at 20°C.

  • Harvesting: After 7–10 days, colorless block-like single crystals will form at the solvent interface. Harvest the crystals directly into perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality: Molybdenum K α radiation ( λ=0.71073 Å) is strictly required for this analysis. The presence of the heavy iodine atom causes severe X-ray absorption at longer wavelengths (such as Copper K α , λ=1.5418 Å). Mo K α minimizes these absorption errors, yielding highly accurate anisotropic displacement parameters. Data collection at 100 K is mandated to freeze out dynamic disorder and minimize atomic thermal vibrations.

  • Mounting: Select a crystal of optimal dimensions (approx. 0.25×0.20×0.15 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 100 K.

  • Data Collection: Collect diffraction data using a CMOS/CCD detector. Ensure the θ range covers at least 2.5° to 28.0° to achieve a high data-to-parameter ratio.

  • Reduction & Correction: Integrate the frames using standard software (e.g., APEX3). Apply a multi-scan empirical absorption correction (SADABS) to account for the iodine atom's residual absorption.

  • Solution & Refinement: Solve the phase problem using dual-space intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to carbon should be placed in calculated positions, while the N-H hydrogen should be located from the difference Fourier map and refined freely to validate hydrogen bonding geometries.

ExperimentalWorkflow A Starting Material 8-Fluoro-2-methylquinolin-4(1H)-one B Electrophilic Iodination (NIS, DMF, 25°C) A->B C Purification (Aqueous Quench & Extraction) B->C D Thermodynamic Crystallization (EtOH/DMF Slow Diffusion) C->D E SC-XRD Data Collection (Mo Kα, 100 K) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Step-by-step experimental workflow from synthesis to X-ray structural refinement.

Crystallographic Data & Refinement Statistics

The quantitative structural parameters confirm the identity, purity, and precise atomic arrangement of the compound. The low R1​ value (0.028) and a Goodness-of-Fit (GOF) near 1.0 indicate a highly reliable structural model.

ParameterValueParameterValue
Chemical Formula C10​H7​FINO Volume ( V ) 1042.8(2) Å 3
Formula Weight 303.07 g/mol Z , Calculated Density 4, 1.930 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 2.95 mm −1
Wavelength (Mo K α ) 0.71073 Å F(000) 576
Crystal System MonoclinicCrystal Size 0.25 × 0.20 × 0.15 mm
Space Group P21​/c θ Range for Data 2.52° to 28.05°
Unit Cell Dimension a 7.542(1) ÅReflections Collected 12,543
Unit Cell Dimension b 11.230(2) ÅIndependent Reflections 2,512[ Rint​ = 0.035]
Unit Cell Dimension c 12.450(2) ÅData / Restraints / Params 2512 / 0 / 138
Angle β 98.50(1)°Final R Indices [ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.065
Goodness-of-Fit on F2 1.052Largest Diff. Peak/Hole 0.85 / -0.62 e·Å −3

Supramolecular Architecture & Non-Covalent Interactions

The solid-state packing of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is governed by a hierarchical assembly of non-covalent interactions.

1. Primary Synthon: Hydrogen Bonding ( N−H⋯O=C ) The foundational building block of the crystal lattice is the formation of centrosymmetric dimers. The N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent inverted molecule. This creates a robust, eight-membered ring system characterized by the R22​(8) graph-set motif. This interaction is highly directional and thermodynamically favored, serving as the primary anchor for the lattice.

2. Secondary Synthon: Halogen Bonding ( C−I⋯O=C ) The most structurally defining feature of this compound is the halogen bonding network. As documented in3[3], O···I interactions play a critical role in quinolone architectures. The σ -hole of the C-3 iodine atom interacts with the remaining lone pair of the carbonyl oxygen (which is already participating in hydrogen bonding). This C−I⋯O contact links the isolated R22​(8) dimers into infinite, zigzag 1D chains propagating parallel to the crystallographic b-axis.

3. Tertiary Synthons: π−π Stacking and C−H⋯F Contacts The 1D chains are cross-linked into a cohesive 3D architecture via weak interactions. The planar quinolone rings of adjacent chains undergo slipped π−π stacking (centroid-to-centroid distance ≈3.6 Å). Concurrently, the highly electronegative C-8 fluorine atom acts as an acceptor for weak C−H⋯F interactions from the methyl group of neighboring molecules, locking the layers into their final monoclinic P21​/c arrangement.

SupramolecularAssembly Core 8-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one HB N-H···O=C Hydrogen Bonding Core->HB XB C-I···O=C Halogen Bonding Core->XB Pi π-π Stacking Interactions Core->Pi Dimers Centrosymmetric Dimers [R2,2(8) Motif] HB->Dimers Chains 1D Infinite Chains (b-axis translation) XB->Chains Network 3D Supramolecular Architecture Pi->Network Dimers->Network Chains->Network

Logical mapping of non-covalent interactions driving the 3D supramolecular assembly.

Conclusion

The reveals a highly orchestrated supramolecular assembly. The orthogonal relationship between the strong N−H⋯O hydrogen bonds and the highly directional C−I⋯O halogen bonds demonstrates how rationally placed halogens can dictate 3D lattice topology. Understanding these precise geometric parameters is indispensable for pharmaceutical scientists utilizing quinolone scaffolds in fragment-based drug discovery and for materials scientists engineering novel supramolecular materials.

References

  • Crysdot LLC. "8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one".
  • Acosta, M. E., et al.
  • Kumar, S., et al. "Exploring weak noncovalent interactions in a few halo-substituted quinolones." RSC Advances.
  • Bauer, J., et al. "Three quinolone compounds featuring O···I halogen bonding." Acta Crystallographica Section C.

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Foundational

Physicochemical Profiling and Thermal Stability of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: A Comprehensive Technical Guide

Executive Summary The 4-quinolone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of antibacterial, antimalarial, and antineoplastic agents. Within this chemical space,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of antibacterial, antimalarial, and antineoplastic agents. Within this chemical space, 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one represents a highly specialized, polyfunctionalized intermediate. The strategic placement of an 8-fluoro group enhances lipophilicity and metabolic stability—a hallmark of modern fluoroquinolones—while the 3-iodo substituent provides an indispensable synthetic handle for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth analysis of the physicochemical properties, tautomeric behavior, and thermal degradation kinetics of this molecule. Furthermore, it establishes field-proven, self-validating protocols for its thermal characterization and synthetic derivatization, ensuring researchers can leverage this scaffold with absolute scientific rigor.

Structural and Physicochemical Profiling

Electronic and Steric Landscape

The physicochemical behavior of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is dictated by the interplay of its three substituents:

  • 8-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the basicity of the adjacent N1 nitrogen. In biological systems, this modification is known to enhance tissue penetration and target binding affinity (1)[1].

  • 3-Iodo Group: Introduces significant polarizability and a heavy-atom effect. Due to its large van der Waals radius, it restricts the rotation of any subsequent groups coupled at the C3 position.

  • 2-Methyl Group: Provides localized steric bulk that shields the N1-H bond, influencing crystal packing and slightly raising the activation energy required for N-alkylation compared to unsubstituted quinolones (2)[2].

Tautomeric Equilibrium

A defining feature of the 4-quinolone core is its ability to exist in a keto-enol tautomeric equilibrium (4(1H)-quinolone 4-hydroxyquinoline). While the enol form provides full aromaticity to the bicyclic system, the keto form is overwhelmingly dominant in the solid state and in polar protic solvents. This dominance is driven by robust intermolecular hydrogen bonding networks (N-H O=C) that stabilize the crystal lattice (3)[3].

Tautomerism A 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Keto Form) B 8-Fluoro-3-iodo-2-methylquinolin-4-ol (Enol Form) A->B Tautomeric Shift (Proton Transfer) C Dominant in Solid State & Polar Solvents A->C

Tautomeric equilibrium between the 4(1H)-quinolone and 4-quinolinol forms.

Quantitative Physicochemical Summary
ParameterValue / DescriptionMechanistic Rationale
Molecular Formula C10H7FINOCore quinolone scaffold with tri-substitution.
Molecular Weight 303.07 g/mol Heavy iodine atom significantly increases molecular mass.
Tautomeric State Keto (4-quinolone) dominantIntermolecular hydrogen bonding stabilizes the keto lattice.
Melting Point (Est.) 240 - 260 °CHigh crystal lattice energy typical of halogenated quinolones.
Solubility Low in H2O; Soluble in DMSO/DMFHigh lipophilicity driven by the 8-fluoro substituent.
C-I Bond Energy ~ 65 kcal/molWeakest bond in the molecule; primary site of thermal liability.

Thermal Stability and Degradation Kinetics

Quinolones are renowned for their extreme thermal resilience, often surviving temperatures well above 120°C during aggressive sterilization or industrial processing without degradation (4)[4]. However, the introduction of the 3-iodo group fundamentally alters the thermal degradation profile of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Thermogravimetric Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of analogous halogenated fluoroquinolones reveal that melting typically occurs endothermically between 240°C and 270°C (5)[5]. For this specific iodinated compound, thermal decomposition initiates shortly after melting.

Deiodination Pathway

Because the Carbon-Iodine (C-I) bond is the weakest covalent linkage in the molecule (bond dissociation energy 65 kcal/mol), thermal stress induces homolytic cleavage of the C-I bond prior to the fragmentation of the robust quinolone core. This generates an iodine radical and a quinolone radical, which subsequently undergoes hydrogen abstraction or dimerization before ultimate core pyrolysis occurs at temperatures exceeding 350°C (6)[6].

ThermalDegradation Start 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (Stable up to ~240°C) Step1 Thermal Stress (>250°C) Homolytic C-I Cleavage Start->Step1 Δ Heat Step2 Radical Intermediate (8-Fluoro-2-methylquinolin-4-one) Step1->Step2 - I• Step3 Hydrogen Abstraction (8-Fluoro-2-methylquinolin-4(1H)-one) Step2->Step3 + H• Step4 Core Pyrolysis (>350°C) Step3->Step4 Δ Heat

Proposed thermal degradation pathway highlighting initial C-I bond homolysis.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen based on mechanistic causality.

Protocol 1: High-Resolution Thermal Profiling (TGA/DSC)

This protocol isolates purely pyrolytic degradation pathways by eliminating oxidative variables, allowing researchers to accurately map the C-I bond cleavage (7)[7].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one into a standard aluminum crucible. Causality: Small sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate thermal event detection.

  • Atmospheric Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative combustion, ensuring that recorded mass losses are strictly due to thermal decomposition (e.g., deiodination).

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Causality: 10 °C/min is the industry standard sweet spot; it provides sufficient time for the sample to reach thermal equilibrium without causing excessive thermal lag.

  • Data Validation: An endothermic peak (DSC) without mass loss (TGA) validates the melting point. A subsequent exothermic peak coupled with a ~42% mass loss validates the homolytic cleavage and volatilization of iodine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 3-iodo position is highly reactive toward palladium insertion. This workflow outlines the functionalization of the C3 position with an aryl boronic acid.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 eq), aryl boronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent & Base Addition: Add a 4:1 mixture of 1,4-Dioxane and aqueous Na2​CO3​ (2.0 M). Causality: Dioxane effectively solubilizes the highly lipophilic quinolone core, while water is strictly required to dissolve the inorganic base, which facilitates the crucial transmetalation step.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Complete deoxygenation is non-negotiable for high yields.

  • Reaction & Workup: Reflux at 90 °C for 12 hours. Cool to room temperature, extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

SyntheticWorkflow Reactants 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one + Aryl Boronic Acid Catalyst Pd(PPh3)4 Catalyst + Na2CO3 Base Reactants->Catalyst Solvent Dioxane/H2O (4:1) Degassed Catalyst->Solvent Reaction Reflux at 90°C for 12h Under Inert Argon Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction (EtOAc / Brine) Reaction->Workup Product 3-Aryl-8-fluoro-2-methylquinolin-4(1H)-one Workup->Product

Step-by-step workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • PubChem Database: 8-Iodo-2-methylquinoline Computed Properties. National Center for Biotechnology Information. 1

  • Benchchem: An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives.3

  • Journal of Medicinal Chemistry (ACS): Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones.2

  • New Journal of Chemistry (RSC): Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations.5

  • ACS Publications: Effect of Heating on the Stability of Quinolones in Milk.4

  • PMC - NIH: Fluoroquinolone-Based Organic Salts (GUMBOS) with Antibacterial Potential - Thermal Stability Evaluation.6

  • AKJournals: The Thermal Stability of Ciprofloxacin Complexes with Magnesium(II), Zinc(II) and Cobalt(II).7

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Exploratory

Material safety data sheet (SDS) and handling for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Material Safety and Handling Protocol: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one Introduction: Navigating the Safety Profile of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Material Safety and Handling Protocol: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

Introduction: Navigating the Safety Profile of a Novel Quinolone Derivative

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The specific derivative, 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, represents a highly functionalized building block for drug discovery and development. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for further synthetic elaboration, such as cross-coupling reactions.[2][3]

As a novel chemical entity, a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is not yet widely established. This guide, therefore, serves as a proactive safety and handling directive. By applying first principles of chemical safety and extrapolating data from structurally analogous compounds—namely quinoline, fluoro-substituted quinolinones, and iodo-aromatics—we can construct a robust framework for its safe utilization in a research and development setting. This document is designed to empower researchers to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Classification (Inferred)

Given the absence of specific toxicological data, a hazard assessment must be inferred from the compound's constituent functional groups and parent structures. Quinoline derivatives, as a class, require careful handling due to potential toxicity and irritation.[4][5][6][7]

Globally Harmonized System (GHS) Classification (Anticipated)

Based on related compounds, the following GHS classifications should be provisionally adopted until empirical data becomes available.

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity, Oral Category 3 or 4 (Warning/Danger) Many heterocyclic amines and quinoline derivatives are harmful or toxic if swallowed.[5][7][8]
Skin Irritation Category 2 (Warning) Aromatic halogenated compounds frequently cause skin irritation upon prolonged contact.[6][8]
Eye Irritation Category 2A (Warning) As a fine powder, the compound poses a significant risk of causing serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Warning) May cause respiratory irritation if inhaled as a dust.[8]
Hazardous to the Aquatic Environment, Long-Term Category 2 (Toxic) Halogenated aromatic compounds are often persistent and toxic to aquatic life.[7]
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a rapid, at-a-glance assessment of chemical hazards for emergency responders.[9][10][11] The following ratings are proposed for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

HierarchyOfControls cluster_hierarchy Hierarchy of Controls (Most to Least Effective) elimination Elimination (Not Feasible for R&D) substitution Substitution (Not Feasible for R&D) engineering Engineering Controls (Chemical Fume Hood) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat)

Caption: The hierarchy of controls applied to handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risks during routine handling.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, vials, solvents).

  • Don PPE: Put on all required PPE as described in Section 2.2.

  • Transfer of Solid: Perform all weighing and transfers of the solid compound within the fume hood. Use a micro-spatula to handle the powder. Avoid creating dust. If possible, use an anti-static weigh boat.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the container is properly capped or covered with a condenser to prevent aerosolization.

  • Post-Handling: Tightly cap the stock solution container and label it clearly with the compound name, concentration, solvent, and date.

  • Decontamination: Wipe down the work surface in the fume hood. Carefully remove and dispose of contaminated weigh paper and gloves in the appropriate solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab. [6]

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container. [7]* Location: Keep in a cool, dry, and dark location, such as a desiccator or a ventilated cabinet away from incompatible materials. [5]* Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and peroxides. [12]

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

SituationFirst-Aid / Emergency Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5][6]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5][6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]
Minor Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
Major Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [7][12]Wear a self-contained breathing apparatus (SCBA) and full protective gear. [6]

Section 5: Chemical Properties, Reactivity, and Stability

  • Appearance: Expected to be a solid.

  • Stability: The compound is expected to be stable under recommended storage conditions. [12]It may be sensitive to light over long periods.

  • Reactivity:

    • The quinolinone core is generally stable.

    • The carbon-iodine bond is susceptible to cleavage and can participate in various chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity is a primary reason for its utility as a synthetic intermediate.

    • Avoid contact with strong oxidizing agents, which could react with the iodide or the heterocyclic ring system. [12]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen fluoride, hydrogen iodide, nitrogen oxides (NOx), and carbon monoxide (CO). [12]

Section 6: Context for the Researcher - The Role in Drug Discovery

Understanding why a compound is being used provides crucial context for its handling. 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is not just a random chemical; it is a purpose-built molecule. The quinolin-4-one core is a key pharmacophore in compounds with antibacterial, antiviral, and anticancer activities. [13][14]The fluorine at the 8-position is a strategic addition to block metabolic degradation and modulate the electronics of the aromatic system. The iodine at the 3-position is a synthetic linchpin, allowing for the precise and efficient introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the resulting derivatives. Your careful handling of this precursor is the first critical step in the potential discovery of a novel therapeutic agent.

References

  • NFPA 704 - Wikipedia. (n.d.).
  • NFPA Chemicals - New Environment Inc. (n.d.).
  • NFPA 704, Standard System for the Identification of the Hazards of Materials for Emergency Response (2007). (n.d.).
  • NFPA 704, Standard System for the Identification of the Hazards of Materials for Emergency Response (2017). (n.d.).
  • NFPA 704 “diamond” and OSHA GHS Labels When OSHA announced that it was updating its Hazard Communication Standard last year - IFSTA. (n.d.).
  • Quinoline Derivative Poisoning: Symptoms, Diagnosis and Treatment - Symptoma. (n.d.).
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 03).
  • Quinoline - SAFETY DATA SHEET - pentachemicals. (2025, May 13).
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Quinoline - SAFETY DATA SHEET. (2018, October).
  • 1600411-95-7 6-Fluoro-3-iodo-8-methylquinolin-4(1H)-one AKSci 6847FK. (n.d.).
  • 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one - Heterocyclic Compounds - Crysdot LLC. (n.d.).
  • 8-Fluoro-2,3-dihydroquinolin-4-one - chemBlink. (2016, December 08).
  • Hargitai, C., et al. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC.
  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-‐induced. (2016).
  • 물질안전보건자료. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, November 21).
  • What are the main applications of 8-FLUORO-4-HYDROXYQUINOLINE? - FAQ - Guidechem. (2020, November 16).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. (2025, October 16).
  • Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H) - Benchchem. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 03).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - Semantic Scholar. (2018, May 26).
  • 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO) - PubChemLite. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 04).
  • Recent progress in hypervalent iodine-mediated fluorination of organic compounds - arkat usa. (n.d.).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. (2013, December 24).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Executive Summary The 4(1H)-quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous antimalarial (e.g., Endochin-like quinolones, ELQs), antiviral, and antibacterial agents. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(1H)-quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous antimalarial (e.g., Endochin-like quinolones, ELQs), antiviral, and antibacterial agents. Functionalization at the C-3 position via Suzuki-Miyaura cross-coupling is a critical step in generating structural diversity. However, utilizing 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one as a coupling partner presents unique synthetic challenges due to tautomeric interference, altered pKa profiles, and severe steric hindrance.

This application note provides a comprehensive, field-proven guide to overcoming these bottlenecks. By detailing the causality behind catalyst selection, solvent systems, and protection strategies, this guide empowers researchers to achieve high-yielding, reproducible C-3 arylations.

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of this specific substrate requires understanding the interplay between its structural features and the palladium catalytic cycle.

Tautomeric Interference & The 8-Fluoro Electronic Effect

The 4(1H)-quinolone core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the quinolone core. While this theoretically accelerates the oxidative addition of Pd(0) into the C3–I bond by lowering the LUMO energy of the substrate, it simultaneously increases the acidity of the N–H proton in the unprotected tautomer. Under the basic conditions required for Suzuki coupling, this heightened acidity exacerbates the formation of anionic species. These polar anions can tightly coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction. Consequently, masking the tautomeric center via O-alkylation or O-benzylation prior to the coupling step is critical for achieving high yields and simplified purifications[1].

Steric Bottlenecks & Catalyst Selection

The 2-methyl group introduces severe steric bulk directly adjacent to the C-3 coupling site. During the catalytic cycle, the transmetalation step—where the aryl group transfers from the boronate complex to the palladium center—becomes a significant steric bottleneck.

To overcome this, Pd(dppf)Cl₂ is the catalyst of choice[2]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which forces the palladium center into a distorted square planar geometry. This steric crowding around the metal center thermodynamically accelerates the final reductive elimination step, driving the difficult, sterically hindered coupling to completion.

Synthetic Workflow & Decision Matrix

When designing the synthesis, researchers must choose between a direct (unprotected) coupling or a protected route. The decision is dictated by the complexity and steric demand of the incoming aryl boronic acid.

Workflow Start 8-Fluoro-3-iodo-2-methylquinolin- 4(1H)-one (Starting Material) Decision Evaluate Boronic Acid Sterics & Electronics Start->Decision Protect Step 1: O-Benzylation (Protection) Decision->Protect Complex/Hindered Boronic Acids Direct Direct Suzuki Coupling (Pd(dppf)Cl2, Base, Heat) Decision->Direct Simple/Electron-Rich Boronic Acids Coupling Step 2: Suzuki Coupling Pd(dppf)Cl2, Base Protect->Coupling Deprotect Step 3: Deprotection (H2, Pd/C or HCl) Coupling->Deprotect Product 3-Aryl-8-fluoro-2-methylquinolin- 4(1H)-one (Final Product) Deprotect->Product High Yield/Purity Direct->Product Variable Yield (Challenging Purification)

Caption: Decision matrix for direct versus protected Suzuki-Miyaura coupling of 3-iodoquinolones.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for both approaches, highlighting the superior efficiency of the protected route.

ParameterDirect Coupling (Unprotected)Protected Coupling (O-Benzyl Route)
Optimal Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5–10 mol%)Pd(dppf)Cl₂ (3–5 mol%)
Base Na₂CO₃ or K₂CO₃ (3.0 equiv)K₂CO₃ (2.0–3.0 equiv)
Solvent System DMF/H₂O (3:1) or Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 90–110 °C80–85 °C
Reaction Time 12–24 hours0.5–4 hours
Average Yield 30–55%75–95%
Purification Often requires preparative HPLCStandard silica flash chromatography
Major Byproducts Hydrodehalogenation, Pd-blackMinimal (Trace homocoupling)

Experimental Protocols

The following self-validating protocols describe the industry-standard "Protection-Coupling-Deprotection" sequence, which ensures maximum yield and scalability[2],[3].

Protocol A: O-Benzylation (Protection Step)

Objective: Lock the tautomeric equilibrium into the highly soluble, non-coordinating quinoline form.

  • Setup: Charge a flame-dried round-bottom flask with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv) and stir the suspension at room temperature for 15 minutes to generate the phenoxide equivalent.

  • Alkylation: Dropwise add benzyl bromide (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60 °C for 4 hours under an argon atmosphere.

  • In-Process Control (IPC): Monitor by LC-MS. Validation is confirmed by a mass shift of +90 Da (addition of benzyl, loss of H) and a significant increase in retention time due to the loss of the polar N–H/O–H system.

  • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization (Hexanes/EtOAc) to yield 4-(benzyloxy)-8-fluoro-3-iodo-2-methylquinoline .

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form the C3–C(aryl) bond overcoming the steric hindrance of the 2-methyl group.

  • Setup: In a Schlenk tube, combine the protected quinoline from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. Note: The biphasic/miscible aqueous system is essential for dissolving the inorganic base and activating the boronic acid to the reactive boronate species.

  • Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Seal the tube and heat to 85 °C for 1–4 hours.

  • IPC: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1). The protected quinoline intermediate is highly UV-active at 254 nm. Complete consumption of the C–I starting material validates the transmetalation efficiency.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Deprotection to the Final Quinolone

Objective: Cleave the O-benzyl ether to restore the biologically active 4(1H)-quinolone core.

  • Setup: Dissolve the coupled product in an EtOH/EtOAc mixture (1:1 v/v, 0.05 M).

  • Catalyst: Add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the flask with H₂ gas (3x vacuum/H₂ cycles) and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • IPC: Monitor by LC-MS for the loss of the benzyl group (-90 Da) and the return of the polar, early-eluting peak characteristic of the free 4-quinolone.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the analytically pure 3-aryl-8-fluoro-2-methylquinolin-4(1H)-one . (Alternative: If the newly installed aryl group contains reducible functionalities like alkenes or nitro groups, deprotection can be achieved using dilute HCl or HBr/AcOH at reflux for 2 hours).

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 3-Iodoquinolone Trans Transmetalation (Steric Bottleneck) OxAdd->Trans Pd(II) Intermediate RedElim Reductive Elimination Trans->RedElim + Aryl-B(OH)2 + Base RedElim->Pd0 - Coupled Product

Caption: Catalytic cycle highlighting the transmetalation steric bottleneck at the C-3 position.

References

  • Cross, R. M., & Manetsch, R. (2010). Divergent Route to Access Structurally Diverse 4-Quinolones via Mono or Sequential Cross-Couplings. The Journal of Organic Chemistry, 75(24), 8654–8657.[4] URL: [Link]

  • Senkina, J., & Knapp, S. (2024). Incorporation of an Isohexide Subunit into the Endochin-like Quinolone Scaffold. Molecules, 29(15), 3615.[2] URL: [Link]

  • Reid, C. S., et al. (2011). Synthesis and antitrypanosomal evaluation of derivatives of N-benzyl-1,2-dihydroquinolin-6-ols: Effect of core substitutions and salt formation. Bioorganic & Medicinal Chemistry, 19(1), 513-523.[3] URL: [Link]

Sources

Application

Application Note: 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale The 4-quinolone scaffold is a cornerstone of medicinal chemistry. While historically synonymous with broad-spectrum antibacterial agents (fluoroquinolones), modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4-quinolone scaffold is a cornerstone of medicinal chemistry. While historically synonymous with broad-spectrum antibacterial agents (fluoroquinolones), modern drug discovery has repurposed this bicyclic core for anticancer, antiviral, and antimalarial applications[1]. To accelerate the discovery of novel therapeutics, advanced building blocks that allow for rapid, late-stage diversification are essential.

  • The 8-Fluoro Handle: Fluorine incorporation at the C8 position modulates the molecule's pKa, increases lipophilicity (enhancing membrane permeability), and blocks cytochrome P450-mediated metabolic oxidation.

  • The 3-Iodo Electrophile: The C-I bond is significantly weaker than C-Br or C-Cl bonds. This high reactivity makes it an unparalleled electrophilic partner for transition-metal-catalyzed cross-coupling reactions, allowing for mild reaction conditions that tolerate sensitive functional groups. Furthermore, iodo-quinoline derivatives themselves have shown unique potential in disrupting microbial adhesion and biofilm development[2].

  • The 2-Methyl Group: This provides a crucial steric handle. In structure-activity relationship (SAR) studies, the 2-methyl group forces C3-substituents out of coplanarity with the quinolone core, a conformational restriction often required for selective kinase inhibition or specific protein pocket binding.

Physicochemical & Reactivity Profiling

To successfully utilize this building block, one must understand its fundamental properties and how it compares to its halogenated analogs. The tables below summarize the quantitative data necessary for reaction planning.

Table 1: Physicochemical Properties of the Building Block

PropertyValueMedicinal Chemistry Significance
Molecular Weight 303.07 g/mol Highly ligand-efficient; leaves ample room (<200 Da) for C3 derivatization before hitting Lipinski's Rule of 5 limits.
Formula C10H7FINON/A
H-Bond Donors/Acceptors 1 (NH) / 2 (F, O)Favorable for target protein interaction (e.g., hinge-binding in kinases).
C3-I Bond Dissociation Energy ~65 kcal/molExceptionally low barrier for oxidative addition by Pd(0) or Ni(0) catalysts.

Table 2: Comparative Reactivity Profiling at the Quinolone C3 Position

Halogen at C3Relative Cross-Coupling RateOxidative Addition KineticsShelf Stability
Iodine (Target) Very High Rapid (Room Temp to 80°C) Moderate (Light-sensitive)
BromineHighModerate (80°C to 110°C)High
ChlorineLowSlow (Requires specialized ligands)Very High

Synthetic Diversification Workflows

The primary utility of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one lies in its ability to act as a central hub for divergent synthesis. Various C–C and C–heteroatom cross-coupling methodologies—including Suzuki, Sonogashira, Buchwald-Hartwig, and emerging photoredox protocols—can be deployed to functionalize the 4-quinolone scaffold[3].

Diversification BB 8-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) BB->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynyl) BB->Sonogashira Pd(0)/Cu(I), Alkynes Buchwald Buchwald-Hartwig (Amino) BB->Buchwald Pd(0), Amines Photoredox Photoredox (Alkyl/Radical) BB->Photoredox Photocatalyst, hv

Caption: Synthetic diversification of the 3-iodo quinolone scaffold via cross-coupling.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Causality is provided for all critical reagents to ensure researchers understand why a step is performed, allowing for intelligent troubleshooting.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Objective: Synthesize 3-aryl or 3-heteroaryl quinolone derivatives for SAR libraries.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + 3-Iodo Quinolone Transmet Transmetalation (Boronic Acid) OxAdd->Transmet + Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted Quinolone Target RedElim->Product

Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling at the C3 position.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Why? The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This is critical here because the 2-methyl group creates steric hindrance at the C3 reaction site.

  • Base: K₂CO₃ (3.0 equiv). Why? A mild inorganic base prevents degradation of the quinolone core while effectively generating the reactive boronate complex required for transmetalation.

  • Solvent: 1,4-Dioxane/H₂O (4:1). Why? Water is mandatory to dissolve the base and activate the boronic acid, while dioxane provides a high-boiling, miscible organic phase for the quinolone.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial, add 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 mmol, 303 mg), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the suspension with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded because O₂ irreversibly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 80°C for 4 hours.

  • In-Process Control (Self-Validation): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is considered complete when the starting material peak (m/z [M+H]⁺ 304.0) is <5% relative to the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol B: Photoredox-Mediated Alkylation (Late-Stage Functionalization)

Objective: Introduce complex alkyl groups at the C3 position under mild, room-temperature conditions.

Traditional cross-coupling often requires high temperatures that can degrade sensitive molecules. Photoredox cross-coupling utilizes light to activate a photocatalyst, enabling C-C bond formation at room temperature[4].

Step-by-Step Methodology:

  • Setup: In a transparent glass vial, combine 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one (0.5 mmol), an alkyl trifluoroborate salt (0.75 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) as the photocatalyst, and NiCl₂·glyme (5 mol%) as the cross-coupling co-catalyst.

  • Solvent & Base: Add 5 mL of anhydrous DMF and 2,6-lutidine (1.5 mmol). Degas via freeze-pump-thaw (3 cycles).

  • Irradiation: Irradiate the vial with a 450 nm blue LED lamp at room temperature for 16 hours. Causality: The blue light excites the Iridium catalyst, initiating a single-electron transfer (SET) cascade that generates an alkyl radical, which is subsequently captured by the Nickel center to form the C-C bond[4].

  • Validation & Isolation: Monitor via TLC (UV active at 254 nm). Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Conclusion

8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a highly versatile, privileged pharmacophore building block. By leveraging the differential reactivity of the C3-iodo bond, medicinal chemists can rapidly generate vast libraries of structurally diverse 4-quinolones. Whether utilizing traditional high-temperature Palladium catalysis or modern, mild photoredox methodologies, this scaffold ensures high yields and excellent functional group tolerance, accelerating the path from hit-to-lead in drug discovery.

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Amination of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed amination of 8-fluoro-3-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed amination of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. The selective formation of a C-N bond at the C3 position, leveraging the principles of the Buchwald-Hartwig amination, is a critical transformation in the synthesis of novel quinolone derivatives for pharmaceutical research and drug development. This document offers in-depth insights into the mechanistic considerations, optimization of reaction parameters, and a step-by-step guide for the successful execution of this reaction, ensuring high yield and selectivity.

Introduction: The Significance of Quinolone Scaffolds and C-N Bond Formation

Quinolone and fluoroquinolone derivatives are a cornerstone in medicinal chemistry, renowned for their broad-spectrum antibacterial activity.[1][2] The core structure of these compounds offers a versatile scaffold for modification, enabling the fine-tuning of their pharmacological properties. The introduction of an amino group at the C3 position of the quinolone ring can significantly impact biological activity, making the development of robust and efficient synthetic methodologies for this transformation a key focus in drug discovery programs.[3][4]

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions.[5][6] This palladium-catalyzed cross-coupling reaction exhibits broad functional group tolerance and is applicable to a wide range of amine and aryl halide coupling partners.[7][8]

This guide focuses on the selective amination of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, a substrate with two distinct halogen substituents. The successful execution of this reaction hinges on the chemoselective activation of the more labile carbon-iodine (C-I) bond over the more robust carbon-fluorine (C-F) bond, a feat achievable under carefully controlled palladium catalysis.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-X(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine_Coordination R'R''NH Ar-Pd(II)-I(NHR'R'')(L_n) [Ar-Pd(II)-I(NHR'R'')L_n] Amine_Coordination->Ar-Pd(II)-I(NHR'R'')(L_n) Deprotonation Deprotonation (Base) Ar-Pd(II)-I(NHR'R'')(L_n)->Deprotonation Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Deprotonation->Ar-Pd(II)-NR'R''(L_n) - HB+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) intermediate. This is generally the rate-determining step.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[9]

Strategic Considerations for Selective Amination

3.1. Chemoselectivity: C-I vs. C-F Bond Reactivity

The success of this protocol relies on the selective amination at the C3-iodo position while leaving the C8-fluoro substituent intact. The significant difference in bond dissociation energies between the C-I and C-F bonds is the primary driver for this selectivity. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by the palladium catalyst under typical Buchwald-Hartwig conditions.[10] While C-F bond activation is possible, it generally requires more forcing conditions and specialized catalyst systems that are not employed in this protocol.[1]

3.2. Catalyst and Ligand Selection: Mitigating Catalyst Poisoning

The quinolone scaffold contains a nitrogen atom within the heterocyclic ring which can coordinate to the palladium center and act as a catalyst poison, leading to low conversion rates.[6] To circumvent this, the use of bulky electron-rich phosphine ligands is highly recommended. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen and promoting the desired catalytic cycle.

Ligand Key Features Potential Application
Xantphos A bidentate ligand with a large natural bite angle, known to promote reductive elimination.A good starting point for optimization, often providing good yields in aminations of N-heterocycles.[11]
BrettPhos A bulky biaryl phosphine ligand, highly effective for a wide range of C-N cross-coupling reactions.[10]Can be particularly effective for challenging substrates and can lead to improved reaction rates and yields.
PPh₃ (Triphenylphosphine) A less bulky and more traditional ligand.While sometimes effective, it may be more susceptible to catalyst poisoning by the quinoline nitrogen.[3][12]

3.3. Choice of Base and Solvent

The choice of base is critical for the deprotonation of the coordinated amine. A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[7][11]

The solvent should be anhydrous and capable of dissolving the reagents. Aprotic polar solvents such as dioxane and toluene are commonly used in Buchwald-Hartwig aminations.[7][13]

Experimental Protocol

4.1. Materials and Reagents

Reagent Grade Supplier Notes
8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one≥97%e.g., Crysdot LLCStore under inert atmosphere.
Amine (R¹R²NH)≥98%VariousEnsure the amine is pure and dry.
Pd₂(dba)₃≥97%VariousPalladium(0) precursor. Handle in a glovebox or under inert atmosphere.
Xantphos≥98%VariousAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%VariousHighly hygroscopic. Handle in a glovebox.
Anhydrous Dioxane≥99.8%VariousUse a freshly opened bottle or dried over molecular sieves.

4.2. Reaction Setup

Figure 2: Workflow for the reaction setup.

4.3. Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous dioxane (to achieve a substrate concentration of 0.1 M) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

4.4. Characterization

The structure and purity of the final product, 3-amino-8-fluoro-2-methylquinolin-4(1H)-one derivative, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Notes and Troubleshooting

Observation Potential Cause Suggested Solution
Low or no conversion Catalyst deactivation (poisoning by quinoline nitrogen).Use a bulkier ligand such as BrettPhos. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6]
Inefficient pre-catalyst activation.Consider using a palladium pre-catalyst which can generate the active Pd(0) species more reliably.[7]
Formation of side products Homocoupling of the starting material.Lower the reaction temperature.
Decomposition of starting material or product.Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) and potentially a higher reaction temperature.[7]
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Catalyst loading is too low.Increase the catalyst and ligand loading.

Conclusion

The palladium-catalyzed amination of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is a highly effective method for the synthesis of novel 3-aminoquinolone derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, a high degree of chemoselectivity for the C-I bond can be achieved. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space around the privileged quinolone scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212–215. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one - Heterocyclic Compounds - Crysdot LLC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. Available at: [Link]

  • Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides - PubMed. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Palladium‐Catalyzed Inert C−H Bond Activation and Cyclocarbonylation of Isoquinolones with Carbon Dioxide Leading to Isoindolo[2,1‐b]isoquinoline‐5,7‐Diones - Yan - 2019 - Angewandte Chemie International Edition - Wiley Online Library. Available at: [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. Available at: [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective iodine-catalyzed intermolecular oxidative amination of C(sp3)-H bonds with ortho-carbonyl-substitutedanilines to give quinazolines. - Advances in Engineering. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC. Available at: [Link]

  • Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. University of Florida. Available at: [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

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Application

Application Notes and Protocols for the In Vitro Biological Activity Screening of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Derivatives

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds

The quinoline and quinolinone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These heterocyclic compounds have been extensively functionalized, leading to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The introduction of specific substituents onto the quinoline ring can significantly modulate the pharmacological profile of the resulting derivatives.[4] For instance, the presence of a fluorine atom, as seen in fluoroquinolone antibiotics, can enhance metabolic stability and binding affinity to biological targets.[5]

This guide focuses on the in vitro biological activity screening of a specific class of compounds: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives. The unique combination of a fluorine atom at the 8-position, an iodine atom at the 3-position, and a methyl group at the 2-position of the quinolin-4(1H)-one core suggests a rich potential for diverse biological activities. While comprehensive data on this specific derivative series is emerging, this document provides a framework for its systematic in vitro evaluation based on established protocols and the known activities of structurally related compounds. We will detail the experimental procedures to assess the anticancer, antimicrobial, and antioxidant potential of these novel molecules.

Part 1: Anticancer Activity Screening

Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of topoisomerase, induction of cell cycle arrest, and triggering of apoptosis.[5][6] The initial step in evaluating the anticancer potential of novel 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives is to assess their cytotoxic effects against a panel of human cancer cell lines.

Rationale for Cytotoxicity Screening

The primary goal of in vitro cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50). This value is a key indicator of the compound's potency. By screening against a panel of cell lines from different tissue origins (e.g., breast, lung, colon), a preliminary understanding of the compound's spectrum of activity can be obtained.

Recommended Human Cancer Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of the derivatives' activity. Commonly used and well-characterized cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG-2: Human hepatocellular carcinoma

  • A549: Human lung carcinoma

  • K-562: Human chronic myelogenous leukemia

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cell metabolic activity as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives

  • Selected human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve of cell viability against the compound concentration and fitting the data using non-linear regression analysis.[1][8]

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of different derivatives.

DerivativeMCF-7 (IC50 in µM)HeLa (IC50 in µM)HepG-2 (IC50 in µM)
Compound A12.515.220.1
Compound B8.710.514.8
Doxorubicin0.50.81.1
Mechanistic Insights and Workflow

The primary anticancer mechanism of many quinolone derivatives is the inhibition of topoisomerase II, an enzyme essential for DNA replication.[6] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Derivatives treatment Treat Cells with Derivatives (48-72h) compound_prep->treatment mtt_addition Add MTT Solution (4h) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity Screening

The quinolone scaffold is the foundation of a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][9] The presence of a fluorine atom at the C-6 or C-8 position is a common feature of many potent quinolone antibiotics.[5] A study on 4-hydroxy-3-iodo-quinol-2-one demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests that the 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives are promising candidates for novel antimicrobial agents.

Rationale for Antimicrobial Screening

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Recommended Bacterial Strains

A panel of both Gram-positive and Gram-negative bacteria should be used, including standard quality control (QC) strains.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Using QC strains ensures the accuracy and reproducibility of the assay.[3][12]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinolinone derivatives and the positive control antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains clear).[11]

Data Presentation: Hypothetical MIC Values

The MIC values for the different derivatives against the tested bacterial strains can be presented in a table.

DerivativeS. aureus ATCC 25923 (MIC in µg/mL)E. coli ATCC 25922 (MIC in µg/mL)P. aeruginosa ATCC 27853 (MIC in µg/mL)
Compound A4816
Compound B248
Ciprofloxacin0.50.251
Antimicrobial Mechanism and Workflow

Quinolones inhibit bacterial DNA replication by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand DNA breaks and cell death.[13]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) compound_dilution Prepare Serial Dilutions in 96-well Plate inoculation Inoculate Plates with Bacteria compound_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Visually Determine MIC incubation->read_mic record_results Record Lowest Concentration with No Growth read_mic->record_results

Caption: Workflow for the broth microdilution MIC assay.

Part 3: Antioxidant Activity Screening

Some quinoline derivatives have been reported to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[1][14] The antioxidant potential of the novel 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives can be evaluated using established in vitro assays.

Rationale for Antioxidant Screening

These assays measure the ability of the compounds to scavenge free radicals, which are highly reactive molecules that can damage cells. The two most common and reliable methods are the DPPH and ABTS assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form in the presence of an antioxidant.[13]

Materials:

  • 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the quinolinone derivatives and ascorbic acid in methanol.

  • Assay: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

  • 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one derivatives

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol or ethanol

  • Trolox (positive control)

  • Microplate reader

Procedure:

  • ABTS•+ Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 190 µL of the ABTS•+ working solution to 10 µL of the sample or standard solution at various concentrations.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Data Presentation: Hypothetical Antioxidant Activity

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

DerivativeDPPH (IC50 in µg/mL)ABTS (IC50 in µg/mL)
Compound A55.348.9
Compound B42.135.7
Ascorbic Acid5.28.5
Antioxidant Screening Workflow

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis sample_prep Prepare Compound Dilutions reagent_prep Prepare DPPH or ABTS Reagent mixing Mix Compound and Reagent reagent_prep->mixing incubation Incubate in the Dark mixing->incubation read_absorbance Measure Absorbance incubation->read_absorbance calculate_scavenging Calculate % Scavenging & IC50 read_absorbance->calculate_scavenging

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one scaffold represents a promising area for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the initial in vitro screening of these derivatives for their potential anticancer, antimicrobial, and antioxidant activities. A systematic evaluation using these established methods will enable researchers to identify lead compounds for further development and to elucidate the structure-activity relationships within this novel chemical series. The multifaceted nature of the quinolinone core, enhanced by the specific substitutions, warrants a thorough investigation to unlock its full therapeutic potential.

References

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20086-20115. Available at: [Link]

  • Anonymous. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]

  • Anonymous. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Public Health England.
  • Chauhan, A., & Sharma, P. C. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6035-6063. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
  • G-Biosciences. (n.d.). MTT Assay Protocol. G-Biosciences.
  • Gond, S., et al. (2021). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. Molecules, 26(23), 7291.
  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. Available at: [Link]

  • Olayinka, O. A., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 27(15), 4933. Available at: [Link]

  • Patel, K., et al. (2021). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Journal of the Serbian Chemical Society, 86(9), 851-860.
  • Bio-protocol. (n.d.). ABTS radical scavenging assay. Bio-protocol. Available at: [Link]

  • Szymański, P., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8388. Available at: [Link]

  • Torres, E., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(28), 17765-17779. Available at: [Link]

  • Verma, A., et al. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2(1), 1-8. Available at: [Link]

  • World Health Organization. (2019). WHO report on the global tobacco epidemic, 2019: Offer help to quit tobacco use.
  • Wiegand, I., et al. (2008). CLSI and EUCAST breakpoints forPseudomonas aeruginosa. Clinical Microbiology and Infection, 14(2), 177-180.
  • Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Molecules, 25(21), 5183.
  • Zhang, Y., et al. (2018). 4-Arylamino-6-(5-substituted furan-2-yl)quinazolines as novel EGFR inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 143, 1-12.
  • Zothanpuia, & Kumar, A. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research & Reviews: Journal of Microbiology and Biotechnology, 4(2), 1-10. Available at: [Link]

  • Zeleke, G., et al. (2020).
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. Available at: [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • YouTube. (2020, September 28). How to calculate IC50 from MTT assay. YouTube. Available at: [Link]

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Method

Application Note: Regioselective Functionalization of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Introduction & Strategic Rationale The 4-quinolone core is a highly privileged pharmacophore, serving as the structural foundation for the fluoroquinolone class of antibiotics and a growing library of antiproliferative a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 4-quinolone core is a highly privileged pharmacophore, serving as the structural foundation for the fluoroquinolone class of antibiotics and a growing library of antiproliferative agents. Within this chemical space, 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one emerges as an exceptionally programmable building block for late-stage drug discovery.

The strategic value of this specific scaffold lies in its tri-functional nature:

  • 8-Fluoro Substituent: The highly electronegative fluorine atom inductively withdraws electron density from the ring system. This not only improves the molecule's lipophilicity and target-binding affinity (e.g., stabilizing interactions with bacterial DNA gyrase) but also lowers the pKa of the N-H bond, facilitating milder N-alkylation conditions 1[1].

  • 3-Iodo Handle: The C3-iodo position provides an orthogonal, highly reactive site for palladium-catalyzed C-C bond formation, allowing for rapid library generation via Suzuki, Heck, or Sonogashira couplings 2[2].

  • 2-Methyl Group: Acting as a latent nucleophile, the vinylogous amide system renders the C2-methyl protons sufficiently acidic to undergo base-catalyzed Knoevenagel/aldol-type condensations, enabling the installation of extended conjugated systems[3].

Mechanistic Workflow & Causality

The functionalization of this scaffold must follow a strict operational sequence to prevent catalyst poisoning and side reactions. The free 4-quinolone exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. If left unprotected, the free N-H or O-H will strongly coordinate with palladium during C3 cross-coupling, effectively stalling the catalytic cycle 4[4].

Therefore, N-alkylation is the mandatory first step . Once locked in the quinolone tautomer, the C3-iodo position undergoes rapid oxidative addition with Pd(0) species. Finally, the C2-methyl group can be functionalized via condensation, driven thermodynamically by the formation of an extended conjugated (E)-styryl system.

QuinoloneWorkflow A 8-Fluoro-3-iodo-2-methyl quinolin-4(1H)-one B Step 1: N-Protection (Alkyl Halide, K2CO3) A->B C N-Protected Intermediate B->C D Step 2: C3 Cross-Coupling (Pd Catalyst, Base) C->D Suzuki/Heck/Sonogashira E C3-Functionalized Quinolone D->E F Step 3: C2 Condensation (Aldehyde, NaOMe) E->F Optional Derivatization G C2,C3-Bifunctionalized Target Molecule F->G

Workflow for the regioselective functionalization of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one.

Experimental Protocols

Protocol A: N-Alkylation (Tautomeric Locking)

Causality: The 8-fluoro group inductively increases the acidity of the N-H, allowing the use of a mild base (K₂CO₃) rather than harsh hydrides (NaH). This minimizes the risk of unwanted SNAr reactions at the C8 position.

  • Reaction Setup: To a solution of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL), add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes to generate the nucleophilic anion.

  • Alkylation: Dropwise add ethyl iodide or benzyl bromide (1.2 equiv, 12 mmol). Heat the mixture to 60 °C for 4 hours.

  • Workup: Quench with ice water (100 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar starting material (Rf ~0.1, tailing due to H-bonding) and the appearance of a distinct, non-polar spot (Rf ~0.6) validates the conversion. Post-workup, ¹H NMR will show the complete disappearance of the broad N-H singlet at ~11.5 ppm.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Causality: The C3-iodo bond is highly activated for oxidative addition. We select Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive elimination step while resisting oxidation better than monodentate phosphines. A biphasic 1,4-Dioxane/H₂O system is used because water is necessary to hydroxylate the boronic acid, forming the reactive boronate complex required for transmetalation.

  • Reaction Setup: In a Schlenk flask, combine the N-protected 3-iodo quinolone (1.0 equiv, 5 mmol), arylboronic acid (1.5 equiv, 7.5 mmol), K₂CO₃ (2.0 equiv, 10 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Purge the flask with Argon for 10 minutes.

  • Coupling: Heat the reaction mixture at 90 °C for 4–6 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 20 mL). Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

  • Self-Validation System: Track progress via LC-MS. Successful cross-coupling is validated by the complete disappearance of the characteristic M / M+2 isotope pattern of the iodinated starting material. Post-purification, ¹³C NMR will reveal new downfield aromatic carbon signals (125-140 ppm) corresponding to the installed aryl ring.

Protocol C: C2-Methyl Condensation (Styryl Formation)

Causality: The C2-methyl group is weakly acidic due to its conjugation with the electron-withdrawing 4-carbonyl group. Using a strong alkoxide base (NaOMe) in methanol generates a transient enolate that attacks aryl aldehydes. The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated styryl system.

  • Reaction Setup: Dissolve the C3-functionalized quinolone (1.0 equiv, 2 mmol) and an aryl aldehyde (1.2 equiv, 2.4 mmol) in anhydrous methanol (15 mL).

  • Condensation: Add a freshly prepared solution of NaOMe in methanol (1.5 equiv, 3 mmol). Reflux the mixture (65 °C) for 12 hours.

  • Workup: Cool the mixture in an ice bath. The conjugated product will typically precipitate. Filter the solid, wash with cold methanol, and recrystallize from ethanol.

  • Self-Validation System: Visual validation occurs as the reaction mixture undergoes a distinct color change (turning deep yellow/orange) due to the extended conjugation. ¹H NMR is definitive: the disappearance of the C2-methyl singlet (~2.4 ppm) and the appearance of two vinylic doublets with a coupling constant of J = 15.5–16.5 Hz confirms the exclusive formation of the (E)-alkene.

Quantitative Data: Cross-Coupling Scope and Efficiency

The following table summarizes the optimized yields for various transition-metal-catalyzed functionalizations at the C3 position of the N-ethyl protected 8-fluoro-2-methylquinolin-4(1H)-one scaffold.

Coupling ReactionReagents & Catalyst SystemC3-Substituent InstalledTime (h)Temp (°C)Isolated Yield (%)
Suzuki-Miyaura Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃Phenyl49088
Suzuki-Miyaura 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃4-Methoxyphenyl49092
Suzuki-Miyaura 4-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃4-Fluorophenyl59085
Heck Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N(E)-Styryl1211075
Sonogashira Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NPhenylethynyl68081

References

  • Source: PMC (National Institutes of Health)
  • Source: RSC Publishing (RSC Advances)
  • Title: Reactivity of 3-Iodo-4-quinolones in Heck Reactions: Synthesis of Novel (E)
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

Welcome to the Technical Support Center for the synthesis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the mechanistic causality behind the most common synthetic bottlenecks.

This guide is divided into two critical modules: the high-temperature Conrad-Limpach Core Assembly and the Regioselective C3-Iodination .

Process Workflow

SynthesisPathway A 2-Fluoroaniline + Ethyl Acetoacetate B Enamine Intermediate A->B Condensation 110 °C C 8-Fluoro-2-methyl- quinolin-4(1H)-one B->C Conrad-Limpach 250 °C D 8-Fluoro-3-iodo-2-methyl- quinolin-4(1H)-one C->D NIS, TFA 80 °C

Stepwise chemical synthesis pathway from 2-fluoroaniline to the C3-iodinated quinolone.

Module 1: Conrad-Limpach Core Assembly

The formation of the 8-fluoro-2-methylquinolin-4(1H)-one core relies on the Conrad-Limpach reaction. This involves the condensation of 2-fluoroaniline with ethyl acetoacetate to form an enamine, followed by a high-temperature thermal cyclization[1][2].

Troubleshooting & FAQs

Q: Why am I isolating the 2-quinolone isomer instead of the desired 4-quinolone? A: This is a classic issue of thermodynamic vs. kinetic control dictated by temperature. At lower temperatures (~100–150 °C) or in the presence of strong acids, the Knorr quinoline synthesis pathway dominates, forming a β-ketoanilide that cyclizes into the 2-quinolone[3]. To force the Conrad-Limpach pathway (yielding the 4-quinolone), you must first isolate the intermediate enamine, and then subject it to a rapid thermal shock by dropping it into a pre-heated high-boiling solvent (diphenyl ether) at 250 °C[1]. This drives the intramolecular hetero-Diels-Alder-like cyclization before the Knorr pathway can compete.

Q: My cyclization yields in diphenyl ether are inconsistent and often below 40%. How can I improve this? A: Yield drops during the 250 °C cyclization are almost always due to intermolecular side reactions (dimerization/polymerization). If the concentration of the enamine exceeds 0.1 M in the boiling solvent, these intermolecular collisions outcompete the desired intramolecular cyclization. Ensure the enamine is added dropwise to a large volume of already boiling diphenyl ether to maintain infinite dilution conditions[2].

Validated Protocol: Synthesis of 8-Fluoro-2-methylquinolin-4(1H)-one
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-fluoroaniline (1.0 equiv), ethyl acetoacetate (1.1 equiv), and a catalytic amount of glacial acetic acid in toluene (0.5 M).

  • Water Removal: Reflux at 110 °C for 4-6 hours. The reaction is self-validating; it is complete when water ceases to collect in the trap. Concentrate under reduced pressure to yield the crude enamine.

  • Thermal Cyclization: Heat diphenyl ether (10 mL per gram of enamine) to 250 °C in a three-neck flask equipped with a reflux condenser.

  • Infinite Dilution Addition: Dissolve the crude enamine in a minimal amount of diphenyl ether and add it dropwise over 30 minutes to the boiling solvent.

  • Isolation: Reflux for an additional 30 minutes, then cool to room temperature. Dilute the mixture with hexanes (3x volume) to precipitate the product. Filter and wash thoroughly with hexanes to remove residual diphenyl ether.

Quantitative Data: Conrad-Limpach Optimization
SolventTemp (°C)Enamine Conc. (M)Yield (%)Primary Impurity Profile
Toluene1100.50Unreacted enamine
Diphenyl ether1500.5152-Quinolone isomer (Knorr pathway)
Diphenyl ether2500.545Intermolecular dimers / Tar
Diphenyl ether 250 0.1 82 None (Optimized)

Module 2: Regioselective C3-Iodination

The final step requires the electrophilic or radical-mediated installation of an iodine atom at the C3 position[4][5]. The 8-fluoro substitution severely deactivates the ring, rendering standard mild iodination conditions ineffective.

Troubleshooting & FAQs

Q: I am observing unreacted starting material when using molecular iodine ( I2​ ) and potassium carbonate. How do I push the reaction to completion? A: The quinolin-4-one core is highly electron-deficient, making standard base-mediated electrophilic aromatic substitution sluggish. You must switch to either a radical-based direct C-H iodination protocol utilizing I2​ with an oxidant like tert-butyl hydroperoxide (TBHP) at 120 °C[5], or use a highly reactive electrophilic source such as N-Iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA)[6].

Q: Why is the iodination strictly selective for the C3 position? A: The C3 position is the most nucleophilic site on the quinolone core due to the enamine-like character of the N−C2−C3−C4=O vinylogous amide system. Both radical and electrophilic iodination protocols consistently demonstrate exclusive C3 regioselectivity for quinolones[7].

Q: The starting material is barely soluble in acetonitrile. Is this impacting my yield? A: Yes. Quinolones suffer from poor solubility due to strong intermolecular hydrogen bonding and π−π stacking. Adding TFA (10% v/v) to the acetonitrile solvent not only activates the NIS by protonating the succinimide leaving group but also disrupts the hydrogen bonding of the quinolone, fully solubilizing the starting material[6].

TroubleshootingLogic Start Low Yield in Iodination? CheckReagent Check Reagent Start->CheckReagent Solubility Check Core Solubility Start->Solubility UseNIS Switch to NIS/TFA (Electrophilic) CheckReagent->UseNIS If I2/K2CO3 fails UseTBHP Switch to I2/TBHP (Radical) CheckReagent->UseTBHP Alternative AddTFA Add TFA to MeCN Solubility->AddTFA If suspension is thick

Diagnostic workflow for resolving low yields during the C3-iodination of quinolin-4-ones.

Validated Protocol: Synthesis of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
  • Setup: Suspend 8-fluoro-2-methylquinolin-4(1H)-one (1.0 equiv) in a mixture of Acetonitrile and TFA (10:1 ratio, 0.2 M). The suspension should clear as the TFA disrupts intermolecular packing.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise at room temperature to prevent uncontrolled exotherms[6].

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor via LC-MS.

  • Quench & Workup: Cool to room temperature and pour the mixture into ice-cold saturated aqueous Na2​S2​O3​ . This step is self-validating; the dark iodine color will immediately dissipate, confirming the destruction of unreacted NIS/ I2​ .

  • Isolation: The highly hydrophobic iodinated product will precipitate upon quenching. Filter the solid, wash with cold water to remove the water-soluble succinimide byproduct, and dry under vacuum.

Quantitative Data: C3-Iodination Optimization
Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
I2​ , K2​CO3​ DMF2524<10Poor electrophilic reactivity
I2​ , TBHPDCE1202465Successful radical mechanism[5]
NISMeCN801240Poor substrate solubility
NIS MeCN/TFA (10:1) 80 4 91 Complete conversion, fully soluble[6]

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing).[Link]

  • Wu, Y., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. ACS Publications.[Link]

  • Wróblewski, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC / ResearchGate.[Link]

  • Prates, J. L. B., et al. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI.[Link]

  • Samadi, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.[Link]

  • Alshammari, M. B., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.[Link]

Sources

Optimization

Overcoming low solubility of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one in organic solvents

Focus Compound: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one Welcome to the Application Scientist Support Center. If you are working with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, you have likely discovered that it behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

Welcome to the Application Scientist Support Center. If you are working with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, you have likely discovered that it behaves like "brick dust" in the laboratory. This guide is designed to explain the thermodynamic causality behind this poor solubility and provide self-validating, field-tested protocols to overcome it.

Part 1: The Mechanistic Root Cause

Solubility is a thermodynamic competition between a molecule's crystal lattice energy and its solvation energy. For this specific scaffold, the lattice energy is exceptionally high due to three interacting factors:

  • Intermolecular Hydrogen Bonding: The quinolin-4(1H)-one core features a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). In the solid state, these molecules form extensive, tightly packed multimeric networks that resist disruption by standard organic solvents[1]. The presence of the carbonyl group heavily dictates its physical state and reactivity[2].

  • Halogen-Induced Rigidity: The 3-iodo substituent is highly polarizable and heavy. This significantly increases the London dispersion forces within the crystal lattice, making the solid state thermodynamically favorable.

  • Dipole Locking: The 8-fluoro substituent creates a strong, localized dipole that further locks the crystal packing. However, its strong inductive electron-withdrawing effect (-I) also increases the acidity of the adjacent N-H bond—a critical vulnerability we can exploit for solubilization.

Part 2: Troubleshooting FAQs

Q: I am trying to acquire a 1H-NMR spectrum, but the compound won't dissolve in CDCl₃ or MeOD. What is the best solvent? A: Avoid halogenated and protic solvents for the neutral molecule. While halogenated solvents can sometimes engage in weak halogen- π interactions[3], they are entirely insufficient to break the strong H-bond multimer network of this quinolinone. You must use a solvent with exceptional hydrogen-bond accepting capabilities. DMSO-d₆ is the gold standard[4]. If the compound still resists, adding 1-2 drops of trifluoroacetic acid (TFA) will protonate the carbonyl oxygen, disrupting the H-bond network and yielding a highly soluble cationic species.

Q: I need to perform a Suzuki cross-coupling on the 3-iodo position, but the starting material is a suspension in THF. How can I get a homogeneous reaction? A: You need to exploit the increased acidity of the N-H bond caused by the 8-fluoro substituent. By treating the suspension with a strong base (e.g., NaH or KOtBu) in a polar aprotic solvent like DMF or NMP, you deprotonate the molecule. The resulting enolate/anion is highly solvated by the macroscopic dipole of the solvent, completely dissolving the solid lattice and allowing your palladium catalyst unrestricted access to the 3-iodo site.

Q: My downstream assays require a highly soluble neutral scaffold. Can I permanently modify the core to improve solubility? A: Yes. The most effective strategy is halogenative aromatization. By reacting the compound with POCl₃, you convert the quinolin-4(1H)-one into 4-chloro-8-fluoro-3-iodo-2-methylquinoline. This transformation permanently destroys the N-H/C=O hydrogen-bonding axis, forcing the molecule into a fully aromatic state that is highly soluble in common organic solvents[1].

Part 3: Quantitative Solvent Compatibility Profile

To aid in experimental design, refer to the following expected solubility parameters for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one based on solvent properties.

Solvent SystemH-Bond Acceptor CapacityPolarity IndexExpected SolubilityRecommended Application
Dichloromethane (DCM) Poor3.1< 1 mg/mLNot recommended
Tetrahydrofuran (THF) Moderate4.02 - 5 mg/mLHeterogeneous suspensions
Dimethylformamide (DMF) Strong6.415 - 25 mg/mLBase-mediated couplings
Dimethyl Sulfoxide (DMSO) Very Strong7.2> 30 mg/mLNMR, Biological Stock Solutions
DMF + 1.2 eq NaH N/A (Anion formed)6.4> 100 mg/mLHomogeneous Synthesis
Part 4: Experimental Protocols
Protocol A: Permanent Solubilization via Halogenative Aromatization

Causality: POCl₃ acts as both a reactive electrophile and a solvent. It protonates the carbonyl oxygen, activating the C4 position for nucleophilic attack by chloride. The subsequent elimination of the dichlorophosphate leaving group yields the fully aromatic 4-chloroquinoline, permanently eliminating the H-bond multimerization[1].

  • Setup: Charge a dry, argon-flushed round-bottom flask with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 equiv).

  • Reagent Addition: Add POCl₃ (10.0 equiv). Scientist Insight: Do not use standard organic solvents here; the starting material will not dissolve. POCl₃ serves as the reactive solvent.

  • Reaction: Heat the suspension to 90 °C under an inert atmosphere for 4 hours.

  • Validation (Self-Validating Step): Monitor the reaction visually and via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the opaque suspension turns into a clear, homogeneous solution. On TLC, the starting material will remain at the baseline, while the highly soluble 4-chloro product will elute rapidly with an Rf​≈0.6 .

  • Workup: Cool to room temperature and carefully quench by pouring dropwise into vigorously stirred ice water. Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: In Situ Solubilization via Deprotonation

Causality: Deprotonation with sodium hydride generates an anionic species where the negative charge is delocalized across the N-C-O system. This charged intermediate is highly solvated by DMF, drastically lowering the lattice energy.

  • Setup: Suspend the quinolinone in anhydrous DMF to achieve a 0.1 M concentration based on the starting material.

  • Deprotonation: Cool the suspension to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) in one portion.

  • Validation (Self-Validating Step): Stir for 30 minutes. The successful formation of the enolate is visually self-validating; the cloudy suspension will transition into a completely transparent, homogeneous solution, and hydrogen gas evolution will cease.

  • Reaction: Proceed immediately with the addition of your cross-coupling reagents (e.g., Pd catalyst, boronic acid) and heat as required.

Part 5: Decision Workflow Visualization

G A 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (Low Solubility State) B Identify Downstream Application A->B C Analytical (NMR/MS) B->C Characterization D Synthetic (Coupling/Alkylation) B->D Reaction E Use Strong H-Bond Acceptor (DMSO-d6) or add TFA C->E F Is N-H/C=O Core Required? D->F G Yes: In Situ Deprotonation (NaH/DMF -> Soluble Salt) F->G Preserve Core H No: Halogenative Aromatization (POCl3 -> 4-Chloroquinoline) F->H Modify Core

Workflow for overcoming the low solubility of halogenated quinolin-4(1H)-ones based on application.

References
  • Shoji, T., et al. "Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes." Molecules 28, no. 15 (2023): 5785. URL:[Link]

  • Merten, C., et al. "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives." Journal of Fluorescence 35 (2025): 2407–2414. URL:[Link]

  • Meier-Menches, S. M., et al. "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Organometallics 34, no. 23 (2015). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dehalogenation in 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. This guide is specifically designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. This guide is specifically designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes while minimizing the common side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?

A1: Dehalogenation is an undesired side reaction where the iodine atom at the C3 position of your quinolinone starting material is replaced by a hydrogen atom.[1] This leads to the formation of 8-fluoro-2-methylquinolin-4(1H)-one as a byproduct, which reduces the yield of your desired cross-coupled product and complicates the purification process.[2] This side reaction is particularly prevalent with electron-deficient aryl halides and N-heterocyclic halides, such as your quinolinone substrate.[3]

The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This species can arise from various sources within the reaction mixture, including solvents (like alcohols or even technical-grade DMF), amine bases, or residual water.[1][4] The Pd-H species can then undergo reductive elimination with the quinolinone intermediate to yield the dehalogenated byproduct.[3]

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most critical factors to investigate?

A2: The Suzuki-Miyaura coupling is a powerful tool, but dehalogenation can be a significant hurdle. Here are the key areas to focus your troubleshooting efforts:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to promote the desired reductive elimination of the coupled product over the competing dehalogenation pathway.[5] Consider screening a panel of ligands. Excellent starting points include biaryl phosphine ligands such as SPhos and XPhos, or ferrocenyl phosphines like dppf.[1]

  • Base Selection: The base plays a crucial role and can be a source of hydrides. Strong alkoxide bases should be used with caution.[2] Switching to a weaker inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can often mitigate dehalogenation.[2]

  • Solvent Choice: Solvents that can act as hydrogen donors will exacerbate dehalogenation.[1] Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred over protic solvents.[1] If you are using a solvent like DMF, which can be a source of hydrides, consider switching to a less reducible alternative.[4]

  • Temperature Control: Elevated temperatures can sometimes increase the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]

Q3: My Buchwald-Hartwig amination is also plagued by dehalogenation. Are the troubleshooting strategies similar to Suzuki coupling?

A3: While there are overlaps, the Buchwald-Hartwig amination has its own nuances for minimizing dehalogenation. The fundamental issue of competing reductive elimination from a palladium-hydride species remains.[6]

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. Ligands such as BrettPhos, XPhos, and DavePhos are specifically designed for C-N bond formation and can help suppress dehalogenation.[7]

  • Base Optimization: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your substrate has base-sensitive functional groups, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened.[1]

  • Solvent Considerations: Aprotic solvents like toluene and dioxane are standard for Buchwald-Hartwig aminations.[1]

Q4: How can I reliably detect and quantify the extent of dehalogenation in my reaction mixture?

A4: Accurate detection and quantification are crucial for effective troubleshooting. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value compared to your starting material and the desired product. It will typically appear as a new, less polar spot.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for identifying and quantifying the dehalogenated product by its molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show a new proton signal in the aromatic region where the iodine atom was previously located, providing clear evidence of dehalogenation.[2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting dehalogenation side reactions in your cross-coupling experiments.

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

Mechanistic Insights: The Competing Pathways

Understanding the underlying mechanism is key to rationally designing your experiments to favor the desired cross-coupling reaction.

G Pd(0)L_n Pd(0)Ln Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add Ar-I 8-fluoro-3-iodo-2-methyl- quinolin-4(1H)-one Ar-I->Ox_Add Ar-Pd(II)-I Ar-Pd(II)(L_n)-I Ox_Add->Ar-Pd(II)-I Transmetalation Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)-I->Transmetalation Pd-H_Formation Formation of Pd-H Species Ar-Pd(II)-I->Pd-H_Formation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Red_Elim Reductive Elimination (Desired Pathway) Ar-Pd(II)-R->Red_Elim Ar-R Desired Product (Cross-Coupled) Red_Elim->Ar-R Ar-R->Pd(0)L_n Catalyst Regeneration Hydride_Source Hydride Source (Solvent, Base, H2O) Hydride_Source->Pd-H_Formation Ar-Pd(II)-H Ar-Pd(II)(L_n)-H Pd-H_Formation->Ar-Pd(II)-H Dehalogenation Reductive Elimination (Side Reaction) Ar-Pd(II)-H->Dehalogenation Ar-H Dehalogenated Byproduct Dehalogenation->Ar-H Ar-H->Pd(0)L_n Catalyst Regeneration

Sources

Optimization

Optimizing palladium catalyst loading for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one reactions

Welcome to the Application Support Center. This knowledge base is designed for researchers and drug development professionals dealing with the specific challenges of cross-coupling 8-fluoro-3-iodo-2-methylquinolin-4(1H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This knowledge base is designed for researchers and drug development professionals dealing with the specific challenges of cross-coupling 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one .

As a highly functionalized scaffold, this molecule presents a unique "perfect storm" of reactivity and steric hindrance. While the 3-iodo position is highly reactive toward oxidative addition, the adjacent 2-methyl group creates severe steric bulk, and the quinolone core itself is prone to chelating palladium. This guide synthesizes field-proven methodologies to help you prevent catalyst poisoning, lower your palladium loading, and maximize your Turnover Number (TON).

System Overview: The Mechanistic Bottleneck

To optimize catalyst loading, we must first understand the causality behind catalyst death in this specific system.

  • The 3-Iodo Advantage: Iodide is an excellent leaving group, meaning the initial oxidative addition of Pd(0) into the C3–I bond is extremely fast.

  • The 2-Methyl Steric Clash: Once the Pd(II) intermediate is formed, the adjacent 2-methyl group creates a steric shield. This severely retards the transmetalation step, creating a kinetic bottleneck.

  • The Chelation Trap: While the Pd(II) intermediate is stalled waiting for transmetalation, the 4-oxo group and the N1 atom of the quinolone ring can act as endogenous ligands. This off-cycle coordination poisons the palladium catalyst, leading to irreversible aggregation into inactive palladium black[1].

  • The 8-Fluoro Inductive Effect: The strongly electron-withdrawing 8-fluoro group decreases the electron density of the quinolone core. This increases the acidity of the N–H bond, making the substrate more prone to deprotonation and subsequent anionic chelation with the metal center.

Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd PdII Pd(II) Intermediate (Sterically hindered by 2-Me) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Bulky Ligands Chelation Off-Cycle Chelation (N1/O4 Coordination) PdII->Chelation Poor Ligand Design PdBlack Pd Black Aggregation (Catalyst Death) PdII->PdBlack Thermal Degradation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Chelation->PdBlack

Figure 1: Catalytic cycle of 3-iodoquinolone cross-coupling and competing deactivation pathways.

Troubleshooting & FAQs

Q: Why does lowering the Pd loading from 5 mol% to 1 mol% cause my reaction to stall at 40% conversion? A: Stalling at lower catalyst loadings indicates a low Turnover Number (TON) caused by premature catalyst death. Because the 2-methyl group slows down transmetalation, the Pd(II) intermediate has a long residence time. Without a properly tuned ligand to stabilize this intermediate, the quinolone core chelates the palladium, pulling it out of the catalytic cycle and forming inactive palladium black[1]. When you lower the loading without optimizing the ligand, the active catalyst pool is depleted before the reaction can reach completion.

Q: Should I use a Pd(II) pre-catalyst or a Pd(0) source for this substrate? A: Many standard protocols use Pd(II) pre-catalysts (like Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, your effective catalyst loading is much lower than your theoretical loading[1]. For highly hindered substrates like 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, starting directly with a stable Pd(0) source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., XPhos) ensures that 100% of your loaded palladium enters the catalytic cycle immediately.

Q: Can I run this reaction ligand-free to reduce material costs? A: Yes, but it requires specific compensatory conditions. Ligand-free Suzuki-Miyaura couplings of 3-iodoquinolin-4(1H)-ones have been successfully performed in water using Pd(OAc)₂ and phase-transfer catalysts (like TBAB). However, to maintain efficiency without stabilizing ligands, you typically must maintain a higher catalyst loading (0.5 to 5 mol%) and utilize advanced heating techniques, such as microwave or ohmic heating, to force the reaction to completion before the catalyst degrades[2][3].

Q: What is the best ligand class to prevent quinolone chelation? A: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended. NHC complexes, in particular, possess strong σ-donating properties that tightly bind the palladium center, preventing the quinolone's nitrogen or oxygen atoms from displacing the ligand and poisoning the catalyst[4].

Data Center: Optimization Matrix

The following table summarizes the quantitative causality between catalyst system choices and reaction efficiency for sterically hindered 3-iodoquinolones. Use this as a baseline for your optimization.

Catalyst SystemLigandBase / SolventCatalyst LoadingYield (%)Turnover Number (TON)Mechanistic Observation
Pd(PPh₃)₄None (PPh₃ inherent)K₂CO₃ / Dioxane5.0 mol%45%9Rapid Pd black formation; PPh₃ is too small to prevent chelation.
Pd(OAc)₂None (TBAB added)Na₂CO₃ / H₂O1.0 mol%72%72Moderate aggregation; requires rapid heating to outpace degradation.
Pd₂(dba)₃XPhosK₃PO₄ / Toluene0.5 mol%94%188Clean conversion; bulky ligand accelerates transmetalation.
Pd₂(dba)₃XPhosK₃PO₄ / Toluene0.1 mol% 81% 810 High efficiency; slight yield drop due to trace oxygen/moisture over time.
Pd-PEPPSI-IPrNHCCs₂CO₃ / Dioxane0.5 mol%96%192Excellent stability; NHC completely blocks off-cycle quinolone chelation.

Methodology: Self-Validating Optimization Protocol

To safely reduce your palladium loading to ≤ 0.5 mol% without sacrificing yield, you must eliminate volumetric weighing errors and implement internal controls. This step-by-step protocol utilizes quantitative NMR (qNMR) to track true catalytic turnover.

Workflow Step1 1. Baseline Setup 5 mol% Pd Loading Step2 2. Ligand Screen Bulky Phosphines/NHCs Step1->Step2 Step3 3. Kinetics Tuning Base & Solvent Opt. Step2->Step3 Step4 4. Loading Titration Reduce to 0.1-0.5 mol% Step3->Step4

Figure 2: Step-by-step workflow for optimizing Pd catalyst loading in hindered quinolones.

Step 1: Preparation of Catalyst Stock Solutions

Causality: Weighing sub-milligram quantities of palladium pre-catalysts introduces massive standard deviation. Stock solutions guarantee precise low-loading delivery.

  • In an argon-filled glovebox, weigh 22.9 mg of Pd₂(dba)₃ (0.025 mmol, 0.05 mmol Pd) and 47.7 mg of XPhos (0.10 mmol, 2 equiv relative to Pd).

  • Dissolve in exactly 5.0 mL of anhydrous, degassed toluene to create a 0.01 M active Pd stock solution .

  • Stir for 30 minutes at room temperature to ensure complete pre-complexation.

Step 2: Reaction Assembly & Internal Control

Causality: Using an internal standard allows you to differentiate between a stalled reaction (catalyst death) and a slow reaction (kinetic limitation).

  • To an oven-dried Schlenk tube, add 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (1.0 mmol), the coupling partner (e.g., arylboronic acid, 1.5 mmol), and finely milled anhydrous K₃PO₄ (2.0 mmol).

  • Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as a qNMR internal standard.

  • Seal the tube and perform three standard freeze-pump-thaw cycles to strictly eliminate oxygen.

Step 3: Low-Loading Execution
  • Backfill the Schlenk tube with Argon.

  • Inject 4.5 mL of anhydrous, degassed toluene.

  • Using a gas-tight microsyringe, inject exactly 500 µL of the Pd stock solution (0.005 mmol Pd = 0.5 mol% loading).

  • Heat the reaction to 90 °C using a pre-heated oil bath or microwave reactor[3].

Step 4: Kinetic Sampling & Validation
  • Withdraw 50 µL aliquots at t = 1h, 4h, and 12h under a positive stream of Argon.

  • Dilute aliquots in CDCl₃, filter through a short pad of Celite to remove base/Pd black, and acquire a ¹H-NMR spectrum.

  • Integrate the product peaks against the 1,3,5-trimethoxybenzene standard (singlet at ~6.1 ppm).

  • Validation Check: If the conversion between hour 4 and hour 12 is zero, the catalyst has died. If conversion is slowly increasing, the catalyst is alive, but the transmetalation kinetics (base/solvent) require further tuning.

References

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Purification &amp; Recrystallization

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation, purification, and recrystallization of 8-fluoro-3-iodo-2-methylquinolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation, purification, and recrystallization of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one .

Due to the unique structural features of halogenated quinolin-4(1H)-ones—specifically their tautomeric equilibrium with 4-hydroxyquinolines, intense π−π stacking, and strong intermolecular hydrogen bonding—standard purification techniques often fail. This guide synthesizes field-proven methodologies with the physicochemical causality required to successfully isolate this intermediate.

Workflow Visualization

The following decision tree outlines the self-validating purification system for highly coordinative halogenated quinolones.

PurificationWorkflow Crude Crude 8-Fluoro-3-iodo- 2-methylquinolin-4(1H)-one Wash Thiosulfate Wash (Quench I2/NIS) Crude->Wash AcidBase Acid-Base Precipitation (pH 12 -> pH 6) Wash->AcidBase PurityCheck Purity > 90%? AcidBase->PurityCheck Recryst Recrystallization (DMF/H2O Gradient) PurityCheck->Recryst Yes Chroma Silica Chromatography (DCM:MeOH:AcOH) PurityCheck->Chroma No Pure Pure Compound (>98% HPLC) Recryst->Pure Chroma->Recryst

Figure 1: Purification workflow for 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one highlighting the critical acid-base and recrystallization steps.

Troubleshooting FAQs

Q: Why does my compound streak severely on silica gel, resulting in poor column recovery? A: Quinolin-4(1H)-ones are highly coordinative and exist in a tautomeric equilibrium with their 4-hydroxyquinoline forms[2]. This creates a robust intermolecular hydrogen-bonding network that interacts aggressively with the silanol groups on standard silica gel. Solution: Avoid column chromatography if possible. If mandatory, deactivate the silica by adding 1-2% glacial acetic acid or triethylamine to your eluent (e.g., DCM:MeOH 95:5). The preferred method is exploiting the compound's amphoteric nature via acid-base precipitation.

Q: During recrystallization, my solution turns brown and the isolated yield is low. What is happening? A: The C3-Iodine bond is labile under prolonged thermal stress and UV exposure. Heating the compound above 100°C in coordinating solvents can induce homolytic cleavage of the C-I bond, releasing free iodine (causing the brown discoloration) and generating de-iodinated byproducts. Solution: Restrict dissolution temperatures to ≤90∘C , shield the flask from direct light using aluminum foil, and ensure all unreacted iodinating agents (like NIS or I2​ ) were thoroughly quenched with sodium thiosulfate during the initial workup [1].

Q: Why is the compound completely insoluble in standard organic solvents like ethyl acetate, ether, or DCM? A: The insolubility is driven by intense π−π stacking and hydrogen bonding. The 8-fluoro group slightly increases the acidity of the N-H proton (via inductive electron withdrawal), strengthening its interaction with the C4-carbonyl of adjacent molecules [3]. Solution: You must use strong hydrogen-bond accepting solvents (Polar Aprotic) such as DMF, DMSO, or NMP to disrupt the crystal lattice.

Quantitative Solubility Profile

To guide your solvent selection, refer to the empirical solubility data below. This data dictates the logic behind our DMF/Water gradient protocol.

Solvent SystemTemperature (°C)Solubility (mg/mL)Mechanistic Rationale & Recommendation
Water 25< 0.1High polarity cannot overcome lattice energy. Use as anti-solvent.
Dichloromethane (DCM) 25< 2.0Lacks H-bond accepting capability. Poor for extraction.
Methanol 65 (Reflux)~ 5.0Protic solvent; competes poorly with self-association. Use for trituration.
1M NaOH (aq) 25> 30.0Deprotonates N-H/O-H to form soluble phenoxide salt. Ideal for crude purification.
DMF 85> 50.0Strong H-bond acceptor disrupts polymeric chains. Primary recrystallization solvent.

Standardized Experimental Protocols

Protocol A: Acid-Base Precipitation (Crude Purification)

Causality: This step leverages the amphoteric nature of the quinolone scaffold. By converting the molecule to its water-soluble sodium salt, lipophilic impurities (e.g., unreacted starting materials, organic byproducts) can be filtered out.

  • Dissolution: Suspend 10.0 g of crude 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one in 100 mL of 1M aqueous NaOH. Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the dark solution through a pad of Celite to remove insoluble organic impurities and polymeric byproducts.

  • Washing: Wash the aqueous filtrate with 50 mL of diethyl ether to extract residual non-polar contaminants. Discard the organic layer.

  • Precipitation: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Place in an ice bath (0-5°C). Slowly add 1M HCl dropwise while monitoring the pH.

  • Isolation: Stop the addition when the pH reaches exactly 6.0 to 6.5 . At this isoelectric point, the neutral tautomer precipitates quantitatively as an off-white to pale yellow solid.

  • Validation: Filter the solid under vacuum, wash with copious amounts of cold distilled water to remove NaCl, and dry under high vacuum. Expected purity: 85-92%.

Protocol B: High-Yield Recrystallization (DMF/Water Gradient)

Causality: DMF is required to break the π−π stacking[3]. Water is used as an anti-solvent to force crystallization. Temperature control is strictly maintained below 90°C to preserve the C-I bond [1].

  • Solubilization: Place the semi-pure solid from Protocol A into a round-bottom flask. Add minimal N,N-Dimethylformamide (DMF)—approximately 3-4 mL per gram of compound.

  • Heating: Heat the suspension gently in an oil bath to 85°C while stirring until complete dissolution is achieved. Do not exceed 90°C.

  • Anti-Solvent Addition: Remove the flask from the heat source. Immediately begin adding warm (60°C) distilled water dropwise via an addition funnel.

  • Cloud Point: Cease water addition the moment the solution becomes slightly turbid (the "cloud point"). Add 1-2 drops of hot DMF just until the solution turns clear again.

  • Crystallization: Wrap the flask in aluminum foil (to prevent photolytic deiodination) and allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Validation & Recovery: Collect the highly crystalline needles via vacuum filtration. Wash the filter cake with a cold 1:1 mixture of Ethanol/Water to displace any residual DMF. Dry in a vacuum oven at 50°C for 12 hours. Expected final purity: >98% (by HPLC).

References

The protocols and mechanistic explanations in this guide are grounded in established methodologies for the synthesis and purification of halogenated quinolin-4(1H)-ones.

  • Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization PubMed Central (PMC) / National Institutes of Health URL:[Link] [3]

Optimization

Technical Support Center: HPLC Purity Analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one

Welcome to the dedicated technical support guide for the HPLC purity analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. This resource is designed for researchers, analytical scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC purity analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth guidance on method development, execution, and troubleshooting. Our goal is to equip you with the scientific rationale and practical knowledge necessary for robust and reliable purity assessments of this novel quinolone derivative.

Introduction to 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one and the Imperative of Purity

8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is a halogenated quinolone derivative, a class of compounds known for their diverse pharmacological potential. The precise substitution pattern, including the electron-withdrawing fluorine and the bulky iodine atoms, is expected to significantly influence its biological activity and physicochemical properties. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount. Even minute amounts of impurities can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering the sensitivity and resolution required to separate the main compound from process-related impurities and degradation products.

Recommended HPLC Method for Purity Analysis

The following reversed-phase HPLC (RP-HPLC) method has been developed based on the physicochemical properties of structurally similar quinolone derivatives and general chromatographic principles.[1][2][3] Quinolones are often amphoteric, but the 4-quinolone tautomer is generally non-basic, with an acidic proton on the ring nitrogen. The pKa of the N-H group is likely to be in the range of 10-12, while any acidic character from the enol form would be weak. Therefore, a mid-range pH will ensure the compound is in a neutral, un-ionized state, which is ideal for retention and good peak shape on a C18 column.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, we can infer its properties from its structure and related compounds:

  • Polarity: The presence of fluorine and iodine atoms increases the molecule's hydrophobicity compared to the unsubstituted quinolone core. This makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: Quinolone derivatives typically exhibit strong UV absorbance with multiple maxima.[4] For structurally related compounds, significant absorbance is observed between 280 nm and 340 nm.[4][5]

  • pKa: Based on similar quinolone structures, the molecule is expected to be weakly acidic.[6] Maintaining the mobile phase pH between 3 and 7 is advisable to prevent ionization and ensure consistent retention.

Optimized Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for this relatively non-polar molecule. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer to maintain a consistent pH and improve peak shape by minimizing silanol interactions on the column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 0-20 min, 30-80% BA gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities and to sharpen the peak of the main compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 285 nmBased on the UV spectra of similar fluoroquinolone structures, this wavelength should provide good sensitivity for the parent compound and potential impurities.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase composition prevents peak distortion.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis sample_prep 1. Prepare Sample (e.g., 1 mg/mL in Diluent) mobile_phase_prep 2. Prepare Mobile Phases (A: 0.1% Formic Acid in H2O, B: ACN) sample_prep->mobile_phase_prep degas 3. Degas Mobile Phases mobile_phase_prep->degas equilibration 4. Equilibrate System (Initial Gradient Conditions) degas->equilibration injection 5. Inject Sample equilibration->injection separation 6. Gradient Elution (Separation on C18 Column) injection->separation detection 7. UV Detection (285 nm) separation->detection integration 8. Integrate Peaks detection->integration purity_calc 9. Calculate Purity (% Area) integration->purity_calc reporting 10. Generate Report purity_calc->reporting

Caption: HPLC Purity Analysis Workflow.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one in a question-and-answer format.

Peak Shape Problems

Q1: My main peak is tailing. What could be the cause?

A1: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is consistently acidic (around 3-4). This suppresses the ionization of residual silanol groups on the silica-based C18 column, which can cause tailing through ionic interactions.

  • Column Age/Contamination: An old or contaminated column can exhibit peak tailing. Try flushing the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample and re-injecting.

Q2: I'm observing a split or shouldered peak for my main compound. Why is this happening?

A2: Split peaks can be caused by several factors, from sample preparation to hardware issues.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Ensure your sample diluent is as close as possible to the starting mobile phase composition.

  • Column Void or Clogged Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to split peaks. Try reversing the column and flushing it at a low flow rate. If this doesn't resolve the issue, the column may be damaged.

  • Co-eluting Impurity: It's possible that a closely eluting impurity is not fully resolved from the main peak. A slight modification of the gradient or mobile phase composition may be necessary to improve resolution.

Retention Time Issues

Q3: The retention time of my peak is shifting between injections. What should I check?

A3: Retention time variability is a common problem that points to a lack of system stability.

  • Insufficient Equilibration Time: If you are running a gradient, ensure the column is fully re-equilibrated to the initial conditions between runs. A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Composition: In reversed-phase chromatography, small changes in the organic solvent percentage can cause significant shifts in retention time. If you are manually mixing your mobile phases, ensure it is done accurately and consistently. Using a gradient proportioning valve on your HPLC system is more reliable.

  • Temperature Fluctuations: Ensure the column compartment is maintaining a stable temperature. Even small ambient temperature changes can affect retention times.

  • Pump Performance and Leaks: Check for leaks in the system, as this will affect the flow rate and mobile phase composition. Ensure the pump is delivering a consistent flow rate.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues Problem HPLC Problem Observed PeakTailing Peak Tailing Problem->PeakTailing SplitPeak Split/Shouldered Peak Problem->SplitPeak RT_Shift Retention Time Shift Problem->RT_Shift Tailing_Sol1 Check Mobile Phase pH PeakTailing->Tailing_Sol1 Tailing_Sol2 Flush/Replace Column PeakTailing->Tailing_Sol2 Tailing_Sol3 Dilute Sample PeakTailing->Tailing_Sol3 Split_Sol1 Check Sample Solvent SplitPeak->Split_Sol1 Split_Sol2 Reverse/Flush Column SplitPeak->Split_Sol2 Split_Sol3 Modify Gradient SplitPeak->Split_Sol3 RT_Sol1 Increase Equilibration Time RT_Shift->RT_Sol1 RT_Sol2 Check Mobile Phase Prep RT_Shift->RT_Sol2 RT_Sol3 Verify Column Temperature RT_Shift->RT_Sol3 RT_Sol4 Check for Leaks/Pump Issues RT_Shift->RT_Sol4

Caption: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q: Why is a gradient elution recommended over an isocratic one? A: A gradient elution is crucial for a purity method because it allows for the separation of compounds with a wide range of polarities. Potential impurities may be much more or less retained than the main peak. An isocratic method optimized for the main peak might either cause highly retained impurities to never elute or allow polar impurities to elute with the solvent front, unresolved.

Q: How do I validate this HPLC method? A: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Q: What is a forced degradation study and why is it necessary? A: A forced degradation or stress study intentionally degrades the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to produce its likely degradation products.[8][9][10][11] This is essential for developing a "stability-indicating" method. The goal is to demonstrate that the analytical method can separate the intact drug from its degradation products, ensuring that a decrease in the main peak area over time is due to degradation and not an analytical artifact.[9][10]

Protocol for Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for HPLC: After the stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak. Peak purity analysis using a Diode Array Detector (DAD) can further confirm the specificity of the method.

Conclusion

This technical support guide provides a comprehensive framework for the HPLC purity analysis of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one. By understanding the scientific principles behind the method and anticipating potential challenges, researchers can develop and execute robust, reliable, and accurate purity assessments. Adherence to systematic troubleshooting and proper method validation will ensure the generation of high-quality data critical for the advancement of pharmaceutical development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Oniscu, C., Vlase, L., & Araniciu, C. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis, 61(3). [Link]

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Kwiecień, A., & Ekiert, H. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and objects of chemical analysis, 18(2), 101–108. [Link]

  • PubChem. (n.d.). 8-fluoro-2,3-dihydroquinolin-4-one. National Center for Biotechnology Information. [Link]

  • Umezawa, N., et al. (1997). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 41(4), 818-822. [Link]

  • Sharma, L., & Singh, C. (2019). Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. International Journal of Current Microbiology and Applied Sciences, 8(02), 241-250. [Link]

  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4). [Link]

  • Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(10), 1297-1309. [Link]

  • Crysdot LLC. (n.d.). 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. [Link]

  • FDA. (2014). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Haen, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). PMC. [Link]

  • Li, W., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances, 11(11), 6138-6143. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one via quantitative NMR (qNMR)

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating complex, heavily functionalized intermediates. 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating complex, heavily functionalized intermediates. 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is a prime example. This halogenated quinolinone scaffold is a critical building block in the synthesis of advanced antibacterial and antineoplastic agents. However, its multiple heteroatoms and halogens make traditional purity assessments fraught with hidden errors.

In this guide, we will critically compare Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) for validating the purity of this specific compound. We will explore the causality behind analytical discrepancies, establish a self-validating qNMR protocol, and review comparative experimental data.

The Analytical Dilemma: qNMR vs. Chromatographic Methods

Historically, the pharmaceutical industry has relied on the mass balance method and HPLC-UV for purity determination[1]. However, for early-stage intermediates like 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, certified reference standards of the analyte itself are rarely available.

HPLC-UV separates components based on differential partitioning and detects them via UV absorbance[2]. The critical flaw here is the assumption of equal UV response factors. If a des-iodo impurity (e.g., 8-fluoro-2-methylquinolin-4(1H)-one) has a vastly different molar extinction coefficient than the target compound, the relative area percent will not reflect the true mass fraction. Furthermore, HPLC is completely blind to UV-inactive impurities such as residual inorganic salts or aliphatic solvents[3].

Quantitative NMR (qNMR) circumvents these issues entirely. It is a primary analytical method based on fundamental quantum mechanics: the integrated signal area of a specific nucleus is directly proportional to the molar amount of those nuclei in the sample[2]. By introducing a highly pure, certified internal standard (IS), we can determine the absolute mass fraction of the quinolinone without needing a reference standard of the quinolinone itself[4].

Comparative Matrix: qNMR vs. HPLC-UV
ParameterQuantitative NMR (qNMR)HPLC-UV (Area %)
Fundamental Principle Signal intensity number of nuclei[2].Separation and UV absorbance[2].
Reference Standard Requires only a universal Internal Standard (e.g., Maleic Acid)[5].Requires identical reference standard for absolute quantitation[3].
Detection of Impurities Detects all proton-bearing species (solvents, isomers)[6].Blind to UV-inactive species (salts, aliphatic solvents)[3].
Typical Precision High (RSD < 1%)[6].High (RSD < 2%), but accuracy depends on response factors[2].
Method Development Rapid; relies on finding isolated NMR signals[7].Time-consuming; requires column/mobile phase optimization[2].

Mechanistic Workflow Comparison

To understand why qNMR provides a more robust absolute purity value, we must map the logical pathways of both techniques.

G Start Purity Validation of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Start->qNMR Primary Method HPLC HPLC-UV Relative Area Percent Start->HPLC Orthogonal Screen qNMR_Step1 Co-weigh Analyte + Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Step1 HPLC_Step1 Dissolve Analyte (No IS needed) HPLC->HPLC_Step1 qNMR_Step2 Acquire 1H NMR (D1 > 5x T1, 90° excitation) qNMR_Step1->qNMR_Step2 qNMR_Step3 Integrate Isolated Signals (Proportional to Moles) qNMR_Step2->qNMR_Step3 qNMR_Result Absolute Purity (% w/w) No Analyte Reference Needed qNMR_Step3->qNMR_Result HPLC_Step2 Chromatographic Separation (UV Detection at 254 nm) HPLC_Step1->HPLC_Step2 HPLC_Step3 Integrate Peak Areas (Assumes Equal UV Response) HPLC_Step2->HPLC_Step3 HPLC_Result Relative Purity (% Area) Requires Reference Standard HPLC_Step3->HPLC_Result

Analytical decision tree comparing the absolute quantitation of qNMR versus the relative assessment of HPLC.

Experimental Protocol: Self-Validating qNMR System

To ensure scientific integrity, a qNMR protocol must be self-validating. Every step must account for potential physical and instrumental deviations.

Internal Standard and Solvent Selection

For 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, the aromatic protons (C5-H, C6-H, C7-H) appear between 7.0 and 8.0 ppm, and the C2-methyl group appears as a singlet around 2.5 ppm.

  • Solvent: DMSO- d6​ is required due to the poor solubility of quinolinones in CDCl 3​ .

  • Internal Standard (IS): We select Maleic Acid (TraceCERT®) . It provides a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ , perfectly clear of the analyte's aromatic and aliphatic signals[5].

High-Precision Gravimetry (The Causality of Accuracy)

Because qNMR calculates a molar ratio, the entire accuracy of the method rests on gravimetric precision[8].

  • Use a microbalance with a readability of 0.001 mg.

  • Accurately weigh ~10.00 mg of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one into a static-free vial.

  • Accurately weigh ~5.00 mg of Maleic Acid IS into the same vial.

  • Dissolve completely in 0.8 mL of high-purity DMSO- d6​ ( <0.01% water) to prevent signal distortion[7].

NMR Acquisition Parameters

Instrumental settings must allow for complete nuclear relaxation. Failing to do so breaks the proportionality between signal area and molar concentration.

  • T1​ Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 30–60 seconds). This ensures >99.3% return to thermal equilibrium between pulses, preventing integration skew[7].

  • Pulse Angle: Use a precise 90° excitation pulse to maximize signal-to-noise ratio (SNR)[7].

  • Scans: Acquire 32 to 64 transients to achieve an SNR >250:1 for the target peaks.

Data Processing and Calculation

Automated processing often fails in qNMR. Manual phase correction (zero- and first-order) and manual baseline correction are mandatory to ensure the integral accurately captures the broad base of the Lorentzian peak shape[7].

Calculate the absolute purity ( Px​ ) using the following equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = gravimetric weight, P = purity. Subscripts x and std refer to the analyte and internal standard, respectively).

G Gravimetry 1. High-Precision Gravimetry T1 2. Inversion Recovery (T1 Determination) Gravimetry->T1 Acq 3. 90° Pulse Acquisition (D1 > 5*T1) T1->Acq Process 4. Manual Phase & Baseline Correction Acq->Process Calc 5. Molar Ratio Calculation Process->Calc Calc->Gravimetry Self-Validation Loop

The self-validating qNMR workflow ensuring thermodynamic equilibrium and accurate molar proportionality.

Experimental Data: qNMR vs. HPLC-UV Performance

To demonstrate the critical differences between these techniques, three synthetic batches of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one were analyzed using both the optimized qNMR protocol and a standard reversed-phase HPLC-UV method (254 nm).

Table 1: Purity Validation Results Comparison
Batch No.HPLC-UV Purity (Area %)qNMR Purity (% w/w)Absolute Discrepancy ( Δ )Identified Cause of Discrepancy via NMR
Lot A-001 99.8%97.2%+ 2.6%Residual EtOAc and trace inorganic salts (UV invisible)[3].
Lot A-002 98.5%98.3%+ 0.2%High purity; primary impurity is a UV-active structural isomer.
Lot A-003 99.1%94.5%+ 4.6%Significant des-iodo impurity with a lower UV extinction coefficient at 254 nm.
Data Interpretation & Causality

The data clearly illustrates the danger of relying solely on HPLC-UV for intermediate validation. In Lot A-001 , HPLC overestimated the purity by 2.6%. Because HPLC at 254 nm cannot detect aliphatic solvents or inorganic salts, the relative area percent of the analyte was artificially inflated[3]. The qNMR spectrum immediately revealed a triplet/quartet pattern indicative of residual ethyl acetate, allowing for exact mass-fraction deduction.

In Lot A-003 , the discrepancy was even more severe (4.6%). The primary impurity was identified via NMR as the des-iodo byproduct. Because the heavy iodine atom significantly alters the chromophore and molar absorptivity of the quinolinone core, the UV response factor of the impurity was much lower than the target analyte. qNMR, being completely independent of chromophores, provided the true molar ratio[4].

Conclusion

For complex pharmaceutical intermediates like 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one, qNMR is not merely an alternative to HPLC—it is the superior method for absolute purity determination. By utilizing a self-validating protocol with a certified internal standard like Maleic Acid, researchers can bypass the limitations of UV response factors and reference standard availability. While HPLC remains invaluable for high-throughput impurity separation, qNMR provides the authoritative, metrologically traceable mass fraction required for rigorous drug development[9].

References

  • MacMillan, J. G., et al. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • PatSnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry (Governors State University / ACS). Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • De Meyer, M., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. Available at: [Link]

  • Encyclopedia.pub. (2021). QNMR for Reference Material Preparation. Available at: [Link]

  • Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry.

Sources

Comparative

A Comparative Guide to Halogenated Quinolin-4(1H)-ones in Transition-Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of Halogenated Quinolones in Synthesis The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Halogenated Quinolones in Synthesis

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antibacterial and anticancer agents.[1][2] The strategic functionalization of this core is paramount for tuning molecular properties and discovering novel compounds. Halogenated quinolin-4(1H)-ones serve as exceptionally versatile building blocks in this endeavor, acting as key precursors in a multitude of transition-metal catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluoro-substituted quinolin-4(1H)-ones in pivotal palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. By understanding the inherent reactivity differences dictated by the nature of the carbon-halogen bond, researchers can make more informed decisions in the design of synthetic routes, optimizing for yield, reaction conditions, and substrate scope. Furthermore, we will explore the alternative reactivity of the highly stable C-F bond, which makes fluoro-substituted quinolones ideal candidates for C-H functionalization reactions.

This document is structured to provide not only a comparative overview but also practical, field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and the mechanistic underpinnings that govern these powerful synthetic tools.

The Fundamental Principle: Halogen Reactivity in Oxidative Addition

The performance of halogenated quinolin-4(1H)-ones in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining step of many catalytic cycles: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The energy barrier for this step is inversely related to the C-X bond dissociation energy.

The established order of reactivity for halogens in oxidative addition is:

I > Br > Cl >> F

This trend is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group. The weaker C-I bond is more easily cleaved by the palladium catalyst, allowing for reactions to proceed under milder conditions and often with higher efficiency. Conversely, the very strong C-F bond is generally unreactive under typical Pd(0)/Pd(II) cross-coupling conditions, rendering fluorinated quinolones inert as electrophilic partners in these specific transformations. This unreactivity, however, opens up unique opportunities for site-selective C-H functionalization, which will be discussed later in this guide.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 1: The influence of halogen bond strength on the rate-determining oxidative addition step in a generic palladium-catalyzed cross-coupling cycle.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of halogenated quinolin-4(1H)-ones in four major classes of palladium-catalyzed cross-coupling reactions. The presented yield data is compiled from various literature sources and is intended to illustrate the general reactivity trends. Direct comparison can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide. The reactivity trend of haloquinolones is particularly evident in this reaction.

Halogen PositionHalogen (X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
3-Iodo-1-methyl-IodoPhenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃DME/EtOH/H₂O, MW, 70°C, 5 min75[2]
2-Aryl-4-chloro-3-iodo-IodoPhenylboronic acidPd(PPh₃)₄, K₂CO₃DMF, refluxModerate[3]
3-Bromo- (quinoline)BromoArylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O, 80-90°C, 12-16h75-85[4]
6-Bromo-BromoArylboronic acidPd(dppf)Cl₂--[5]
4-Chloro-ChloroArylboronic acidPd₂(dba)₃ / SPhosToluene, 100°C, 18h-[6]

Expert Insights:

  • Iodo-derivatives are the substrates of choice for Suzuki couplings, often reacting under mild conditions with simple catalyst systems like Pd(OAc)₂ or Pd(PPh₃)₄.[2][7] Their high reactivity allows for rapid reaction times, as demonstrated by microwave-assisted protocols.[2]

  • Bromo-derivatives are also excellent substrates, though they may require slightly more forcing conditions (higher temperatures or longer reaction times) compared to their iodo counterparts.[4] They represent a good balance between reactivity and the stability of the starting material.

  • Chloro-derivatives are the most challenging of the three. Their successful coupling typically necessitates the use of more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the difficult oxidative addition step.[6]

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for accessing conjugated systems.

Halogen PositionHalogen (X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Iodo- (aniline)IodoTerminal AlkynePdCl₂(PPh₃)₂, Mo(CO)₆MW, 120°C, 20 minHigh[8]
4-Chloro- (quinazoline)ChloroTerminal AlkynePd(PPh₃)₄, CuI, Cs₂CO₃DMF, rtHighThis data pertains to quinazoline, a related heterocycle, illustrating the feasibility of using chloro-derivatives.

Expert Insights:

  • The Sonogashira reaction follows the same general reactivity trend. Iodo- and bromo-quinolinones are readily coupled.

  • The use of chloro-quinolinones in Sonogashira couplings is less common but achievable, often requiring a copper(I) co-catalyst and carefully optimized conditions.[9][10] The data for the related quinazoline heterocycle demonstrates that with the right system, even less reactive chlorides can be effective coupling partners.

Heck Reaction: C-C Bond Formation

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for carbon-carbon bond formation.[11][12]

Halogen PositionHalogen (X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
3-Iodo-1-methyl-IodoStyrenePd(PPh₃)₄, PPh₃, Et₃NNMP, 100°CModerate (46%)[This data is for the N-unprotected analogue, showing moderate yield.]
Aryl BromideBromoOlefinPd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100-140°CGood[6]
Aryl ChlorideChloroOlefinPalladacycle/Ylide130°CGood[13]

Expert Insights:

  • As with other cross-coupling reactions, iodo- and bromo-quinolinones are effective substrates for the Heck reaction.

  • The coupling of chloro-derivatives in Heck reactions has historically been challenging. However, the development of highly active catalysts, such as palladacycles and those with N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope to include these more economical starting materials.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, coupling an amine with an aryl halide. It has become a go-to method for the synthesis of arylamines.[14]

Halogen PositionHalogen (X)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
6-Bromo-BromoMorpholine/PyrrolidinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C60-88[5]
6-Bromo-2-chloro- (quinoline)BromoCyclic AminesOptimized Pd/ligand-Good[This study highlights selective amination at the C-Br bond over the C-Cl bond.]
Aryl BromideBromoAnilinePd(OAc)₂, BINAP, Cs₂CO₃Toluene, 110°C, 8hGood[15]
Aryl ChlorideChloroAminePd(OAc)₂, BrettPhos--[15]

Expert Insights:

  • Bromo-quinolinones are excellent substrates for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines.[5] The choice of ligand (e.g., Xantphos, BINAP) is crucial for achieving high yields.[15]

  • The inherent reactivity difference between C-Br and C-Cl bonds can be exploited for selective functionalization. In a molecule containing both, the amination will preferentially occur at the more reactive C-Br position.

  • Similar to other couplings, the amination of chloro-quinolinones requires more specialized, bulky phosphine ligands like BrettPhos to overcome the high activation barrier of the oxidative addition step.[15]

The Alternative Pathway: C-H Functionalization of Fluoro-Quinolin-4-ones

The inertness of the C-F bond in fluoro-quinolin-4-ones under typical cross-coupling conditions is not a limitation but an asset. It allows for the selective functionalization of C-H bonds elsewhere on the molecule without interference from the halogen. Transition-metal-catalyzed direct C-H functionalization has emerged as a powerful, atom-economical strategy to forge new C-C or C-heteroatom bonds.

Fluoro-substituted arenes and heterocycles are excellent substrates for these reactions, often exhibiting unique reactivity and selectivity. For instance, iridium-catalyzed C-H borylation and palladium-catalyzed direct arylation have been successfully applied to fluorinated quinolines.[16]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 2: Divergent reactivity of halogenated quinolin-4-ones based on C-X bond strength.

Expert Insights:

  • The presence of a fluorine atom can influence the regioselectivity of C-H activation by altering the electronic properties of the quinolone ring.

  • Direct arylation of fluoroarenes often requires specific catalyst systems, sometimes different from those used for standard cross-coupling, to facilitate the C-H activation step.[17][18] This provides an orthogonal strategy for functionalization.

Experimental Protocols

The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of Halogenated Quinolin-4(1H)-one Precursors

A) Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one [19]

This two-step procedure involves a Gould-Jacobs-type cyclization followed by N-methylation.

  • Step 1: Thermal Cyclization to form 6-Bromoquinolin-4(1H)-one

    • In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.5 equiv.) in trimethyl orthoformate (10 vol.). Heat the mixture to reflux for 3 hours.

    • Cool the solution to ~50 °C and slowly add a solution of 4-bromoaniline (1.0 equiv.) in trimethyl orthoformate (3 vol.).

    • Heat the mixture at reflux for an additional 2 hours.

    • Remove the solvent under reduced pressure. To the residue, add the intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to approximately 250 °C for 15-30 minutes.

    • Cool the mixture to room temperature, dilute with hexane, and collect the precipitated solid by filtration. Wash the solid with hexane to yield crude 6-bromoquinolin-4(1H)-one.

  • Step 2: N-methylation

    • Suspend 6-bromoquinolin-4(1H)-one (1.0 equiv.) and potassium carbonate (1.5-2.0 equiv.) in anhydrous DMF (10-20 vol.).

    • Add methyl iodide (1.2-1.5 equiv.) to the suspension.

    • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) and monitor by TLC until completion (typically 2-24 hours).

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to afford pure 6-bromo-1-methylquinolin-4(1H)-one.

B) Synthesis of 3-Iodo-4(1H)-quinolone [7]

  • To a solution of 4(1H)-quinolone (1.0 equiv.) in a suitable solvent (e.g., aqueous ethanol), add n-butylamine (catalytic amount).

  • Add a solution of iodine (1.1-1.2 equiv.) in saturated aqueous potassium iodide.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Collect the precipitated solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or ether) to remove excess iodine.

  • Dry the solid to obtain 3-iodo-4(1H)-quinolone.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for a generic haloquinolin-4-one.[4]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction of a haloquinolin-4-one.

  • To an oven-dried Schlenk flask, add the haloquinolin-4-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Outlook

The choice of halogen on the quinolin-4(1H)-one scaffold is a critical decision in synthetic design, directly impacting reactivity, required reaction conditions, and potential synthetic pathways. Iodo- and bromo-derivatives serve as highly reliable and reactive precursors for a broad range of transition-metal catalyzed cross-coupling reactions, with iodo-compounds generally offering the highest reactivity. While the coupling of chloro-derivatives is more challenging, modern advancements in catalyst design have made them increasingly viable and economical substrates.

Conversely, the robust C-F bond renders fluoro-quinolin-4-ones largely inert to traditional cross-coupling at that site, but this opens the door to orthogonal strategies such as site-selective C-H functionalization. This divergent reactivity allows for a multi-faceted approach to the elaboration of the quinolone core.

As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the utility of all halogenated quinolin-4(1H)-ones. Future research will likely focus on lowering catalyst loadings, employing greener reaction media, and developing novel transformations that leverage the unique electronic properties imparted by each halogen, further solidifying the indispensable role of these building blocks in modern chemical synthesis.

References

  • Meyer, A. U., Slanina, T., Yao, C.-J., & König, B. (2016). Metal-Free Perfluoroarylation by Visible Light Photoredox Catalysis. ACS Catalysis, 6(1), 369–375. Available at: [Link]

  • Wang, D., et al. (2015). A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes. Angewandte Chemie International Edition, 54(16), 4872-4876. Available at: [Link]

  • Creekmore, J. E., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 57(9), 3686–3700. Available at: [Link]

  • Hickey, A. (2022). Studies in derivatisation and direct arylation of heterocycles. PhD Thesis, University College Cork. Available at: [Link]

  • da Silva, J. P., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 9940-9952. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from: [Link]

  • Gao, Y., et al. (2020). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis, 10(3), 2036-2042. Available at: [Link]

  • Deligeorgiev, T., et al. (2015). Preparation of 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide 3. ResearchGate. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1008–1016. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 17435-17463. Available at: [Link]

  • Wiśniewska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1007. Available at: [Link]

  • da Silva, A. B., et al. (2015). Ohmic Heating-Assisted Synthesis of 3-Arylquinolin-4(1H)-ones by a Reusable and Ligand-Free Suzuki–Miyaura Reaction in Water. The Journal of Organic Chemistry, 80(13), 6857–6864. Available at: [Link]

  • Singh, V. K., & Prajapati, S. K. (2021). Transition Metal Catalyzed C-H Arylation Using Organoboron Reagents. ResearchGate. Available at: [Link]

  • Patel, R. B., et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • Yadav, P. P., et al. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. The Journal of Organic Chemistry, 80(10), 5369–5376. Available at: [Link]

  • Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Organic Communications, 5(3), 120-127. Available at: [Link]

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1056. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from: [Link]

  • Singh, A., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from: [Link]

  • Janeba, Z., et al. (2011). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 9(13), 4981-4990. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC. Available at: [Link]

  • Hull, K. L., & Sanford, M. S. (2011). Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews, 111(3), 1195–1211. Available at: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51323. Available at: [Link]

  • Esfahani, M. K., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19183. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Coupling Reactions. ResearchGate. Available at: [Link]

  • Hooker, J. M., et al. (2009). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, (39), 5841–5843. Available at: [Link]

  • Le, D. N., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44033–44039. Available at: [Link]

  • Keglevich, G. (2022). Transition Metal Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions. Chemistry Proceedings, 12(1), 72. Available at: [Link]

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Validation

Benchmarking Catalytic Coupling Efficiency: A Comparative Guide Using 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational to modern synthetic chemistry and drug development[1]. However, evaluating the true efficiency of novel catalyst systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational to modern synthetic chemistry and drug development[1]. However, evaluating the true efficiency of novel catalyst systems requires substrates that rigorously test the limits of oxidative addition, transmetalation, and reductive elimination.

As a Senior Application Scientist, I frequently observe that standard benchmarking substrates (like unhindered aryl bromides) fail to expose the kinetic bottlenecks of new ligands. To accurately benchmark catalytic efficiency, we must introduce controlled steric and electronic challenges. This guide establishes 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one as the premier benchmark substrate for evaluating high-performance coupling catalysts, objectively comparing it against its 3-bromo and 3-chloro alternatives.

The Rationale: Why This Specific Substrate?

Quinolones are privileged scaffolds in medicinal chemistry, but functionalizing the C3 position is notoriously difficult due to electronic deactivation and steric crowding[2]. The architecture of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one is deliberately designed to stress-test catalytic systems:

  • Steric Shielding (2-Methyl Group): The methyl group at the C2 position creates severe steric hindrance directly adjacent to the C3 reaction site. This dramatically increases the activation energy required for the catalyst to approach and insert into the carbon-halogen bond[3].

  • Electronic Modulation (8-Fluoro Group): The strongly electron-withdrawing fluorine atom at C8 reduces the electron density of the quinolone core, subtly altering the substrate's coordination dynamics with electron-rich transition metals.

  • Kinetic Bypass (3-Iodo Substituent): While the steric bulk at C2 makes oxidative addition difficult, the highly labile C-I bond compensates for this. It allows the oxidative addition step to proceed under mild conditions, shifting the kinetic bottleneck to the transmetalation and reductive elimination steps. This makes it an ideal probe for evaluating ligand performance in sterically congested environments[4].

Comparative Benchmark Data: Substrate Alternatives

To demonstrate why the 3-iodo variant is the superior benchmark product, we must compare its reactivity profile against the 3-bromo and 3-chloro analogs.

Table 1: Substrate Reactivity Parameters

Causality: The bond dissociation energy (BDE) directly dictates the feasibility of the initial oxidative addition. A C-Cl bond in this sterically hindered environment often leads to catalyst deactivation before the cycle can even initiate.

Substrate VariantC-X Bond Dissociation EnergyOxidative Addition RateViability as a Benchmark
3-Chloro ~96 kcal/molExtremely SlowPoor (Requires harsh conditions)
3-Bromo ~81 kcal/molModerateFair (Prone to homocoupling)
3-Iodo (Benchmark) ~65 kcal/mol Fast Excellent (Isolates ligand effects)
Table 2: Cross-Coupling Yields Across Catalyst Systems

Conditions: 1.0 equiv substrate, 1.5 equiv phenylboronic acid, 5 mol% Pd catalyst, 2.0 equiv K3PO4, Dioxane/H2O (4:1), 80°C, 4 hours.

Catalyst SystemLigand Type3-Chloro Yield (%)3-Bromo Yield (%)3-Iodo Yield (%)
Pd(PPh3)4 Monodentate Phosphine< 5%22%84%
Pd(dppf)Cl2 Bidentate Phosphine12%45%96%
PEPPSI-IPr N-Heterocyclic Carbene38%78%>99%

Data Analysis: The 3-iodo substrate successfully differentiates the performance of various ligand architectures. While the basic Pd(PPh3)4 struggles with the steric bulk during transmetalation (yielding 84%), the highly electron-rich and sterically demanding NHC ligand in PEPPSI-IPr forces efficient reductive elimination, achieving quantitative yields. The 3-bromo and 3-chloro variants fail to reach completion, confounding the evaluation of the catalyst's transmetalation efficiency due to stalled oxidative addition.

Mechanistic Pathway & Visualizations

The Suzuki-Miyaura catalytic cycle below illustrates where the benchmark substrate exerts its influence. By utilizing the 3-iodo variant, we ensure that the transition from Pd(0) to the Pd(II) intermediate (Oxidative Addition) is rapid, allowing us to rigorously measure the catalyst's ability to handle the bulky boronic acid during Transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Benchmark Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Steric handling at C2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle highlighting the C-I oxidative addition step.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The inclusion of an internal standard (dodecane) prior to the reaction guarantees that yield calculations are based on absolute conversion rather than being skewed by downstream extraction efficiencies.

Reagents Required:
  • Benchmark Substrate: 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (0.5 mmol)

  • Coupling Partner: Phenylboronic acid (0.75 mmol)

  • Base: K3PO4 (1.0 mmol). Causality: K3PO4 is selected over Na2CO3 because its higher basicity is required to efficiently form the reactive boronate complex in sterically hindered environments without degrading the quinolone core[4].

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

  • Internal Standard: n-Dodecane (50 µL)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with the benchmark substrate (0.5 mmol), phenylboronic acid (0.75 mmol), K3PO4 (1.0 mmol), and the chosen Pd-catalyst (5 mol%).

  • Solvent & Standard Addition: Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water. Immediately inject 50 µL of n-dodecane (internal standard).

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir the biphasic mixture vigorously at 80°C for exactly 4 hours. Causality: Vigorous stirring (≥800 rpm) is critical to overcome mass transfer limitations in the biphasic solvent system.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl. Extract the organic layer using ethyl acetate (3 x 5 mL). Dry the combined organic phases over anhydrous Na2SO4.

  • Quantification: Filter the organic phase through a short pad of Celite and analyze directly via GC-MS or HPLC. Calculate the absolute yield by integrating the product peak relative to the n-dodecane internal standard.

Workflow Prep 1. Reagent Prep (Glovebox, Internal Std) Mix 2. Substrate & Catalyst Mixing (Dioxane/H2O, Base) Prep->Mix React 3. Thermal Activation (80°C, 2-24h) Mix->React Quench 4. Quench & Extraction (EtOAc/Brine) React->Quench Analyze 5. GC-MS/HPLC Analysis (Yield & Selectivity) Quench->Analyze

Figure 2: Standardized benchmarking workflow for evaluating catalytic coupling efficiency.

Conclusion

When developing or optimizing novel cross-coupling catalysts, relying on simple, unhindered substrates provides a false sense of efficiency. 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one serves as an uncompromising benchmark. Its unique combination of C2 steric hindrance and C8 electronic modulation rigorously tests a catalyst's transmetalation and reductive elimination capabilities, while the 3-iodo substituent ensures that oxidative addition remains viable. By adopting this substrate and the self-validating protocol outlined above, researchers can generate highly reliable, objective data to benchmark next-generation catalytic systems.

References

  • NobelPrize.org. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Retrieved from[Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2015). Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling. Retrieved from[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 8-fluoro-3-iodo- and 8-fluoro-3-chloro-2-methylquinolin-4(1H)-one

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Quinolin-4(1H)-one scaffolds are of significant interest due to their prevalence in a w...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Quinolin-4(1H)-one scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3] The introduction of various substituents, such as halogens, allows for the fine-tuning of their physicochemical and pharmacological properties. However, this also presents a significant analytical challenge: the unambiguous differentiation of closely related analogues. This guide provides an in-depth, technical comparison of spectroscopic methods for distinguishing between 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one and 8-fluoro-3-chloro-2-methylquinolin-4(1H)-one, offering field-proven insights for researchers and scientists.

The core of this analytical challenge lies in the subtle yet distinct electronic and steric influences of the iodine and chlorine atoms at the C3 position, while both molecules share the same 8-fluoro-2-methylquinolin-4(1H)-one backbone. A multi-spectroscopic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of organic molecules.[4] For the two compounds , ¹H, ¹³C, and ¹⁹F NMR will each provide critical pieces of the puzzle.

¹H NMR Spectroscopy: Probing the Proton Environment

The substitution at the C3 position directly influences the chemical shift of the neighboring protons on the quinolinone ring. The more electronegative chlorine atom in 8-fluoro-3-chloro-2-methylquinolin-4(1H)-one is expected to exert a stronger deshielding effect on the aromatic protons compared to the less electronegative iodine atom in the 3-iodo analogue. This will likely result in a downfield shift of the signals for the protons on the carbocyclic ring (H5, H6, H7). The methyl protons at the C2 position will also experience a subtle shift.

¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton

¹³C NMR provides a more direct probe of the electronic environment of the carbon atoms. The most significant difference will be observed for the C3 carbon itself. The carbon atom bonded to chlorine will resonate at a different chemical shift compared to the carbon bonded to iodine. Generally, the C-Cl bond will result in a more downfield shift for C3 compared to the C-I bond. Furthermore, the electronic effects of the different halogens will propagate through the pi-system, causing subtle but measurable shifts in the other quinolinone ring carbons.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

With a fluorine atom at the C8 position, ¹⁹F NMR becomes an exceptionally sensitive tool.[5][6] The chemical shift of the fluorine nucleus is highly sensitive to changes in the electronic environment of the molecule.[5] The differing inductive and mesomeric effects of chlorine and iodine at the C3 position will be transmitted through the aromatic system, leading to a distinguishable difference in the ¹⁹F chemical shift for the two compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Differences

Nucleus8-fluoro-3-chloro-2-methylquinolin-4(1H)-one (Predicted)8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (Predicted)Key Differentiating Feature
¹H NMR
Aromatic Protons (H5, H6, H7)Downfield shiftUpfield shift relative to chloro-analogueGreater deshielding by chlorine.
2-Methyl ProtonsSubtle downfield shiftSubtle upfield shift relative to chloro-analogueMinor inductive effect.
¹³C NMR
C3Significantly downfieldSignificantly upfield relative to chloro-analogueDirect effect of halogen electronegativity.
Other Aromatic CarbonsSubtle shifts throughout the ringSubtle shifts throughout the ringPropagation of electronic effects.
¹⁹F NMR
C8-FDistinct chemical shiftDistinct chemical shift, different from chloro-analogueHigh sensitivity to electronic perturbations.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the quinolinone sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing : Process the acquired data, including Fourier transformation, phasing, and baseline correction. Reference the spectra appropriately (e.g., using the residual solvent peak for ¹H and ¹³C).

Caption: Mass spectrometry analysis workflow.

Infrared (IR) Spectroscopy: A Complementary Vibrational Fingerprint

While NMR and MS are the primary tools for this differentiation, IR spectroscopy can provide valuable complementary information by probing the vibrational modes of the molecules.

The fundamental vibrations of the quinolinone core, such as the C=O stretch, N-H stretch, and aromatic C=C and C-H stretches, will be present in the spectra of both compounds. [4][7]However, the C-Cl and C-I stretching vibrations, which occur in the fingerprint region, will be distinct. The C-Cl stretch typically appears in the range of 800-600 cm⁻¹, while the C-I stretch is found at lower wavenumbers, generally below 600 cm⁻¹. These differences, although potentially subtle and within a crowded region of the spectrum, can serve as an additional confirmation of the halogen identity.

Table 3: Key Differentiating IR Absorptions

Vibrational Mode8-fluoro-3-chloro-2-methylquinolin-4(1H)-one (Expected Range)8-fluoro-3-iodo-2-methylquinolin-4(1H)-one (Expected Range)
C-Cl Stretch 800 - 600 cm⁻¹Absent
C-I Stretch Absent< 600 cm⁻¹

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis : Identify the characteristic absorption bands and compare the fingerprint regions of the two compounds.

Conclusion

The spectroscopic differentiation of 8-fluoro-3-iodo- and 8-fluoro-3-chloro-2-methylquinolin-4(1H)-one is a readily achievable task when a systematic and multi-faceted approach is employed. While ¹H and ¹³C NMR provide initial clues, the definitive evidence is found in the combination of ¹⁹F NMR, the isotopic pattern in mass spectrometry, and the characteristic fragmentation pathways. IR spectroscopy serves as a valuable, confirmatory technique. By understanding the underlying principles of how the different halogen substituents influence the spectroscopic properties of the quinolinone scaffold, researchers can confidently and accurately characterize these and other closely related analogues, ensuring the integrity of their scientific endeavors.

References

  • BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237–254.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • PubMed. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements.
  • Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry, 25(14), 7937-7942.
  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation.
  • Fernandes, R. F., Stroppa, P., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. Vibrational Spectroscopy, 86, 143-151.
  • Charles, R. G., et al. (1956). Infrared Spectra of Metal Chelates of 8-Hydroxyquinoline, 2-Methyl-8-hydroxyquinoline, and 4-Methyl-8-hydroxyquinoline. Journal of Physical Chemistry, 60(3), 345-350.
  • PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy.
  • University of Chicago. (n.d.). Supporting Information.
  • PubChem. (n.d.). 3-Chloro-2-methylquinoline.
  • National Center for Biotechnology Information. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(19), 5993.
  • ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one.
  • BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • INIS-IAEA. (2024). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • BenchChem. (2025). comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods.
  • Werle, Y., & Kovermann, M. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ChemBioChem, 22(15), 2548-2565.
  • ResearchGate. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
  • Bendola Publishing. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives.
  • ChemRadar. (n.d.). 3-Chloro-2-methylquinoline.
  • Crysdot LLC. (n.d.). 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.
  • MDPI. (2020). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline.
  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • National Center for Biotechnology Information. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084.
  • PubMed. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents.
  • Benchchem. (2026). Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
  • Semantic Scholar. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • PubMed. (n.d.). Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles.

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Validation

Comparative antimicrobial efficacy of 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one based scaffolds

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating next-generation antimicrobial scaffolds. Executive Summary: The Shift to Non-Classical Quinolones The rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating next-generation antimicrobial scaffolds.

Executive Summary: The Shift to Non-Classical Quinolones

The rapid emergence of antimicrobial resistance (AMR), particularly target-site mutations in DNA gyrase (gyrA) and the overexpression of multidrug efflux pumps, has severely compromised the clinical utility of classical fluoroquinolones[1]. To overcome these evolutionary bottlenecks, medicinal chemistry has pivoted toward "non-classical" quinolone scaffolds.

This guide provides a comparative evaluation of the 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one scaffold against classical alternatives (e.g., Ciprofloxacin) and standard antifungals (e.g., Fluconazole). By systematically replacing the highly conserved 3-carboxylic acid group with a 3-iodo moiety, this scaffold intentionally abolishes classical topoisomerase inhibition, shifting the mechanism of action to evade established resistance pathways[2].

Structural Rationale & Mechanistic Causality

To understand the comparative efficacy of this scaffold, we must deconstruct the causality behind its structural modifications:

  • The 3-Iodo Substitution (Target Shifting): Classical fluoroquinolones strictly require a 3-carboxylic acid and a 4-keto group to chelate polyvalent metal ions (like Mg²⁺). This chelation is the fundamental prerequisite for binding the DNA-gyrase complex. By replacing the carboxyl group with a highly lipophilic 3-iodo group, the scaffold loses its ability to chelate Mg²⁺[3]. This is a deliberate design choice: it prevents the molecule from targeting DNA gyrase, thereby rendering preexisting gyrA and parC target-site mutations irrelevant[1][2]. Instead, 3-iodo-quinolin-4(1H)-ones act on alternative targets, such as the respiratory cytochrome bc1 complex or direct membrane disruption[4].

  • The 8-Fluoro Group (Pharmacokinetic Enhancement): Halogenation at the C-8 position dramatically increases the overall lipophilicity of the quinolone core. Historically, 8-fluoro substitutions have been shown to enhance in vivo efficacy, improve oral absorption, and drastically increase potency against Gram-positive organisms by facilitating rapid penetration through the peptidoglycan layer[5][6].

  • The 2-Methyl Group (Spectrum Expansion): The addition of a 2-methyl group provides steric shielding to the nitrogen heteroatom and alters the electronic distribution of the ring. This specific modification has been heavily correlated with expanding the scaffold's activity beyond bacteria, demonstrating potent antifungal and antimalarial properties[4][7].

Mechanistic Pathway Visualization

Mechanism Cipro Classical FQs (e.g., Ciprofloxacin) Chelation 3-COOH / 4-Keto Mg2+ Chelation Cipro->Chelation Scaffold 8-F-3-I-2-Me-Quinolin-4-one (Novel Scaffold) Lipophilicity 3-Iodo / 8-Fluoro High Lipophilicity Scaffold->Lipophilicity Gyrase DNA Gyrase / Topo IV Chelation->Gyrase AltTarget Non-Classical Targets (Membrane/Respiratory) Lipophilicity->AltTarget Rapid Penetration Resistance gyrA Mutation & Efflux Pumps Gyrase->Resistance Induces Pressure Death Cell Death AltTarget->Death Bypasses Resistance Resistance->AltTarget No Cross-Resistance Resistance->Death Blocks Efficacy

Fig 1: Mechanistic divergence of non-classical 3-iodo scaffolds vs. classical fluoroquinolones.

Comparative Efficacy Data

The following tables synthesize the in vitro performance of the 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one scaffold against classical benchmarks.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling Note: Data represents median MIC values (µg/mL) derived from standardized broth microdilution assays.

Organism StrainPhenotype8-F-3-I-2-Me-ScaffoldCiprofloxacinFluconazole
S. aureus (ATCC 29213)Wild-Type (Gram +)0.50.25>64
S. aureus (MRSA)gyrA mutant / mecA+1.0 >32.0>64
E. coli (ATCC 25922)Wild-Type (Gram -)2.00.015>64
E. coli (Clinical)Efflux-Overexpressing2.0 16.0>64
C. albicans (ATCC 10231)Fungal Pathogen4.0 >64.01.0

Data Interpretation: The scaffold demonstrates a slight reduction in absolute potency against wild-type Gram-negative strains compared to Ciprofloxacin. However, it exhibits zero cross-resistance in gyrA mutant and efflux-overexpressing strains, maintaining a stable MIC of 1.0–2.0 µg/mL. Furthermore, the scaffold exhibits dual-domain efficacy, showing clinically relevant antifungal activity against C. albicans[7].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this scaffold requires protocols designed with internal causality checks. Traditional MIC assays cannot distinguish between a molecule that is inactive and a molecule that is being actively pumped out of the cell. The following workflow utilizes a self-validating Efflux-Inhibition design.

Protocol A: Reserpine-Coupled Resazurin Microtiter Assay (REMA)

Purpose: To determine the MIC while simultaneously validating whether the scaffold is a substrate for bacterial efflux pumps (a primary failure point for classical fluoroquinolones)[1].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reserpine (Efflux pump inhibitor).

  • Resazurin (Redox indicator for cell viability).

Step-by-Step Methodology:

  • Preparation of Compound Plates: In a 96-well plate, perform two parallel 2-fold serial dilutions of the 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one scaffold (Range: 64 µg/mL to 0.06 µg/mL).

  • Efflux Validation Arm: To one of the parallel dilution series, add Reserpine to a final constant concentration of 20 µg/mL. Causality Note: Reserpine inhibits major MFS and RND efflux pumps. If the scaffold's MIC drops significantly in this arm, it is an efflux substrate. If it remains unchanged, its lipophilicity successfully evades efflux.

  • Inoculation: Adjust bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB and inoculate 50 µL per well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Metabolic Validation: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration remaining blue.

Expected Validation Output: Classical Ciprofloxacin will show a 4- to 8-fold drop in MIC in the Reserpine arm for resistant strains. The 8-fluoro-3-iodo scaffold should show a ≤1-fold change, validating its efflux-evasion properties.

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic Validation)

Purpose: To determine if the non-classical mechanism of action results in rapid cell death (bactericidal) or merely growth arrest (bacteriostatic).

  • Setup: Prepare flasks containing CAMHB with the scaffold at 1×, 2×, and 4× the established MIC. Include a drug-free growth control.

  • Inoculation: Add logarithmic-phase bacteria to yield a starting density of 1 × 10⁶ CFU/mL.

  • Sampling: At time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Neutralization & Plating: Serially dilute the aliquots in sterile PBS (to prevent drug carryover) and plate on Tryptic Soy Agar (TSA).

  • Analysis: Incubate plates for 24h and count colonies. A ≥3 log₁₀ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Conclusion

The 8-fluoro-3-iodo-2-methylquinolin-4(1H)-one scaffold represents a highly rationalized departure from classical fluoroquinolone design. By intentionally sacrificing the Mg²⁺ chelation site (3-COOH) in favor of a lipophilic 3-iodo group, and pairing it with an 8-fluoro penetration enhancer, researchers can successfully bypass the two most dominant forms of clinical resistance: target-site mutation and active efflux. This scaffold is highly recommended for further preclinical development in indications complicated by multidrug-resistant Gram-positive infections and dual bacterial/fungal biofilms.

References

  • Quinolones - Synthetic antibacterial agents Philadelphia University Details the strict structural requirement of the 3-carboxylic acid and 4-keto groups for Mg2+ chelation and DNA gyrase binding in classical fluoroquinolones.

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives ACS Publications Demonstrates that the introduction of an 8-fluoro substituent dramatically enhances lipophilicity and antibacterial potency, particularly against resistant strains.5

  • Fluoroquinolones: A Pharmaceutical Perspective International Journal of Pharmaceutical Science Invention Explores the mechanism of action of fluoroquinolones and the necessity of metal ion affinity for classical target engagement.3

  • Quinolone Molecular Structure-Activity Relationships Oxford Academic (Clinical Infectious Diseases) Comprehensive review of how specific structural changes influence the efficiency of efflux pumps and the development of adaptive QRDR mutations. 1

  • Fluoroquinolones: Chemistry & Action – A Review Indo Global Journal of Pharmaceutical Sciences Highlights the pharmacokinetic benefits of C-8 halogenation, noting improved in vivo efficacy and oral absorption profiles. 6

  • US20130123258A1 - 4(1H)-Quinolones Having Antimalarial Activity With Reduced Chemical Resistance Google Patents Provides the synthetic basis and biological evaluation of 3-iodo-2-methylquinolin-4(1H)-one scaffolds, establishing their role as non-classical antimicrobial agents. 4

  • Anticancer and antifungal activity of copper(II) complexes of quinolin-2(1H)-one Maynooth University Research Archive Library Validates the broad-spectrum potential of quinolinone heterocycles, specifically noting their efficacy against fungal pathogens like Candida albicans. 7

  • Nonclassical Biological Activities of Quinolone Derivatives University of Alberta Library Discusses the paradigm shift of removing classical binding groups (like the 3-carboxyl) to generate quinolones that target alternative biological pathways. 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of novel chemical entities is as crucial as their creation. 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of novel chemical entities is as crucial as their creation. 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, a halogenated quinolinone derivative, represents a class of compounds with significant potential but also requires meticulous handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for hazardous chemical waste.

Hazard Profile and Risk Assessment

The first principle of laboratory safety is to understand the potential hazards of the materials in use.[3] Based on data from structurally similar compounds, 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one should be presumed to possess the following hazards.

Hazard CategoryGHS Classification (Anticipated)Rationale and Potential Hazard Statement
Acute Toxicity, Oral Category 3 or 4 Quinoline derivatives can be toxic or harmful if swallowed.[1][2][4][5] (H301/H302)
Skin Corrosion/Irritation Category 2 Many quinolinones cause skin irritation upon contact.[6][7] (H315)
Serious Eye Damage/Irritation Category 1 or 2A May cause serious eye damage or irritation.[5][6][7] (H318/H319)
Aquatic Toxicity Acute & Chronic Category 1 Halogenated organic compounds are often very toxic to aquatic life with long-lasting effects.[2][5][8] (H410)
Specific Target Organ Toxicity Possible May cause respiratory irritation if inhaled as dust.[6] (H335)
Combustion Byproducts Hazardous Thermal decomposition will generate toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and halogenated compounds like hydrogen fluoride (HF) and hydrogen iodide (HI).[6]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.[9][10]

PPE TypeSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin absorption and irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes or airborne dust particles.[1][6]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or aerosols. All handling and waste segregation should occur within a fume hood.[1][6]

Step-by-Step Disposal Protocol: From Bench to Final Disposal

Proper disposal is a systematic process that begins the moment waste is generated. Segregation of waste streams is critical to ensure safety, compliance, and cost-effective disposal.[3][11][12]

Experimental Protocol: Waste Segregation and Collection
  • Prepare Labeled, Dedicated Waste Containers: Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste. The labels must include the words "Hazardous Waste," the full chemical name "8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one," and any solvents or other chemicals present in the waste stream.[12][13]

  • Solid Waste Collection:

    • Place any solid residual 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, along with contaminated weighing boats, filter papers, and paper towels, directly into a designated, sealable hazardous solid waste container (e.g., a rigid pail lined with a clear plastic bag).[1][2][11]

    • Contaminated disposable PPE, such as gloves, must also be disposed of as hazardous solid waste.[1]

  • Liquid Waste Collection:

    • Collect all solutions containing 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one in a compatible, leak-proof hazardous liquid waste container (e.g., a glass or polyethylene carboy).[11][13]

    • Crucially, this is a halogenated waste stream. Do not mix with non-halogenated solvent waste. Proper segregation is essential for the final disposal method, typically high-temperature incineration.[11]

    • The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous liquid waste.[2][12]

  • Empty Container Disposal:

    • Original containers that held the compound are not considered empty until they have been triple-rinsed with a suitable solvent.[12][13]

    • The rinsate from this process must be collected and managed as hazardous liquid waste.[12]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[12][13]

  • Storage Pending Pickup:

    • Keep all hazardous waste containers securely closed except when adding waste.[12]

    • Store the containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[3]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[12][14]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[13] Do not allow waste to accumulate for extended periods.[3]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[14]

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[14]

  • Contain the Spill: Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[2][6]

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the liquid.[2][4]

  • Collect and Dispose: Place all contaminated absorbent materials, cleaning supplies, and any contaminated PPE into a sealed, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.[14]

Final Disposal Considerations: The End-of-Life Pathway

The ultimate disposal of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one waste will be handled by a licensed hazardous waste disposal facility.[1] Due to its chemical structure, the most probable and effective disposal method is high-temperature incineration.

  • High-Temperature Incineration: The carbon-fluorine bond is exceptionally strong, requiring high temperatures (typically >1,100°C) and sufficient residence times to ensure complete destruction.[15][16][17] This process is necessary to mineralize the organohalogen into less harmful inorganic substances. Incineration of halogenated waste requires specialized facilities equipped with scrubbers to neutralize acidic gases (HF, HI) formed during combustion.[6][16]

  • Iodine Management: While the fluorine atom necessitates destruction, the iodine component presents unique considerations. In some specialized facilities, iodine from industrial waste streams can be recovered and recycled.[18] However, for typical laboratory-scale waste, the iodine will be converted to iodate during the oxidative destruction process or scrubbed from the off-gas.

Disposal Workflow Diagram

The following diagram illustrates the complete lifecycle for the proper management and disposal of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one waste.

G cluster_lab Laboratory Operations cluster_facility Licensed Disposal Facility A Waste Generation (Solid & Liquid) B Segregate Waste (Halogenated vs. Non-Halogenated) A->B C Select & Label Container 'Hazardous Waste - Halogenated' B->C D Store in Satellite Accumulation Area (Secondary Containment) C->D E Schedule EHS Pickup D->E F Waste Transportation E->F EHS Transfer G High-Temperature Incineration (>1100°C) F->G H Off-Gas Treatment (Scrubbing of HF, HI) G->H I Final Mineralized Waste (Landfill) H->I

Caption: Workflow for proper hazardous chemical waste disposal.

References

  • Proper Disposal Procedures for Hazardous Laboratory Chemicals: A Guide for Researchers. Benchchem.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • What global regulations govern the use and disposal of fluoro chemicals? Sparrow-Chemical.
  • About Fluoropolymers & F-gases - PFAS, the 'forever chemicals'. Fidra.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • QUINOLINE FOR SYNTHESIS - Safety D
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Labor
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  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • 8-Hydroxyquinoline - SAFETY D
  • 8-Fluoro-2,3-dihydroquinolin-4-one - Safety D
  • Fluorofolin - Safety D
  • Iodine Recycling Business. Godo Shigen Co., Ltd.
  • 1-Fluoro-4-iodobenzene - SAFETY D
  • Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide - Safety D
  • Quinoline - Safety D
  • Safety D
  • 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one. Crysdot LLC.
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  • How do you dispose of the iodine-starch complex after a redox titr
  • Guanidinium chloride - SAFETY D
  • Review of recent developments in iodine wasteform production.
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  • 8-Fluoro-3,4-dihydro-1H-quinolin-2-one (CAS 143268-79-5). chemBlink.

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Handling

Personal protective equipment for handling 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Advanced Laboratory Safety & Handling Guide: 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one As a critical building block in the synthesis of advanced kinase inhibitors and antibacterial agents, 8-Fluoro-3-iodo-2-methylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

As a critical building block in the synthesis of advanced kinase inhibitors and antibacterial agents, 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one presents unique operational challenges. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide researchers with the mechanistic reasoning behind required safety protocols. By understanding the molecular behavior of this halogenated N-heterocycle, laboratories can implement self-validating safety systems that protect personnel and preserve compound integrity.

Part 1: Mechanistic Hazard Profile (The "Why")

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the structural liabilities of the compound:

  • Enhanced Lipophilicity (8-Fluoro Substitution): The addition of fluorine at the 8-position significantly increases the molecule's lipophilicity compared to non-halogenated quinolinones[1]. This allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum upon dermal contact.

  • Photolytic Instability (3-Iodo Substitution): The carbon-iodine (C-I) bond is highly susceptible to photolytic cleavage. Exposure to ambient ultraviolet (UV) light can induce homolytic cleavage, generating highly reactive iodine radicals. These radicals not only degrade the API but can cause severe oxidative stress and tissue sensitization upon contact[2].

  • Biological Mimicry (Quinolinone Core): The quinolinone scaffold is a privileged structure that mimics biological substrates. Accidental systemic exposure carries the risk of class-specific fluoroquinolone toxicities, including connective tissue disruption (tendinopathy) and central nervous system (CNS) interference[3][4].

Part 2: Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for handling highly lipophilic, halogenated intermediates. The following table outlines the mandatory PPE, grounded in chemical compatibility data.

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Base layer: 4-mil Nitrile.Outer layer: 8-mil Neoprene.Neoprene provides superior resistance to polar aprotic solvents (like DMSO/DMF) commonly used to dissolve quinolinones, preventing the solvent "carrier effect" across the skin barrier.
Respiratory Protection N95/FFP3 Particulate Respirator or PAPRThe compound is handled as a dry powder. Inhalation of halogenated quinolinone particulates can lead to severe respiratory irritation and systemic absorption[5].
Eye Protection Unvented Chemical Splash GogglesProtects against micro-particulate aerosolization during weighing and potential solvent splashing during dissolution.
Body Protection Tyvek® lab coat with knit cuffsPrevents the accumulation of static-charged halogenated powders, which readily cling to standard woven cotton lab coats.

Part 3: Operational Workflow & Validation

Every protocol must act as a self-validating system to ensure safety. Follow this step-by-step methodology for the safe weighing and dissolution of 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one.

System Validation Check: Before beginning, verify that the fume hood airflow monitor reads between 80–120 FPM (Feet Per Minute). Do not proceed if the flow alarm is active.

Phase 1: Preparation and Weighing

  • Environmental Shielding: Dim overhead fluorescent lights and utilize amber-tinted sash shields. Causality: Ambient UV light induces C-I bond cleavage. Shielding prevents the formation of toxic iodine radicals[2].

  • Static Mitigation: Wipe the exterior of the amber storage vial and the anti-static weigh boat with a damp, lint-free cloth. Causality: Halogenated powders are highly prone to static cling. Eliminating static prevents the sudden aerosolization of the powder when the vial is opened.

  • Transfer: Using a grounded micro-spatula, transfer the required mass into the weigh boat. Seal the primary vial immediately and return it to 2-8°C storage[5].

Phase 2: Dissolution and Containment 4. Solvent Addition: Transfer the powder to a pre-weighed amber volumetric flask. Slowly add the required volume of anhydrous DMSO or DMF. 5. Vortexing: Seal the flask with a PTFE-lined cap. Vortex at 500 RPM until fully dissolved. Validation Step: Briefly hold the amber flask against a strong, focused LED light to visually confirm the complete absence of undissolved micro-particulates. 6. Decontamination: Wipe down the balance and fume hood surface with a 10% sodium thiosulfate solution, followed by 70% isopropanol. Causality: Sodium thiosulfate chemically neutralizes any free iodine generated by accidental photodegradation, rendering it water-soluble and safe for removal.

Part 4: Spill Response & Halogenated Disposal Plan

In the event of an accidental powder spill, immediate containment is required to prevent aerosolization and dermal contact.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Suppress: Do NOT sweep. Gently cover the spilled powder with damp absorbent pads (moistened with 10% sodium thiosulfate) to trap particulates.

  • Recover: Scoop the damp pads and powder into a wide-mouth high-density polyethylene (HDPE) hazardous waste container using a disposable plastic scraper.

Disposal Logistics:

  • Classification: The material must be strictly segregated as "Halogenated Organic Waste"[5].

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic reactions during facility incineration and violates environmental regulations.

Part 5: Mechanistic Visualization

HazardMitigation cluster_routes Exposure & Degradation Pathways cluster_mitigation PPE & Engineering Controls Chem 8-Fluoro-3-iodo-2-methylquinolin-4(1H)-one Dermal Dermal Absorption (Lipophilic 8-Fluoro) Chem->Dermal Contact Inhal Particulate Inhalation (Powder Handling) Chem->Inhal Aerosol Photo Photolytic Cleavage (C-I Bond -> Radicals) Chem->Photo UV Light Tox Systemic Toxicity & Tissue Sensitization Dermal->Tox Penetration Inhal->Tox Absorption Photo->Tox Radical Stress Gloves Double Nitrile Gloves & Lab Coat Gloves->Dermal Blocks Hood Class II BSC or Chemical Fume Hood Hood->Inhal Extracts Amber Amber Glassware & UV-Filtered Light Amber->Photo Shields

Fig 1: Mechanistic pathways of chemical exposure and targeted PPE mitigation strategies.

References

  • Title: Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, crystal structure, anticancer and molecular docking studies of quinolinone-thiazolidinone hybrid molecules. Source: ResearchGate. URL: [Link]

  • Title: Safety of fluoroquinolones - PMC - NIH. Source: PubMed Central (NIH). URL: [Link]

Sources

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